2-Methylterephthalonitrile
Description
The exact mass of the compound Methylterephthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXAVMZSVIODSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439515 | |
| Record name | 2-methylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55984-93-5 | |
| Record name | 2-methylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylyterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylterephthalonitrile CAS number and properties
CAS Number: 55984-93-5
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylterephthalonitrile, a niche chemical compound with potential applications in pharmaceutical and materials science. This document collates available physicochemical data, safety information, and contextual insights into its relevance in scientific research. Due to the limited publicly available information on this specific molecule, this guide also draws upon data from structurally related compounds to provide a broader understanding of its potential characteristics and applications.
Physicochemical Properties
Quantitative data for this compound is sparse in the scientific literature. The following table summarizes the available information.
| Property | Value | Reference |
| CAS Number | 55984-93-5 | [1][2] |
| Molecular Formula | C₉H₆N₂ | [2] |
| Molecular Weight | 142.16 g/mol | [2] |
| Appearance | Off-white powder/solid | [3] |
| Melting Point | 149-151 °C |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals. However, based on general organic chemistry principles for the synthesis of benzonitrile derivatives, a plausible synthetic route could involve the Sandmeyer reaction of 2-methyl-4-aminobenzonitrile or the cyanation of a corresponding aryl halide.
The following diagram illustrates a hypothetical workflow for the synthesis and purification of a substituted benzonitrile, which could be adapted for this compound.
Caption: Hypothetical workflow for synthesis and purification.
Experimental Protocols
Due to the lack of specific published methods for this compound, researchers should refer to general protocols for related reactions. For instance, the synthesis of substituted benzonitriles often involves the Rosenmund-von Braun reaction or Sandmeyer reaction. Purification would typically be achieved through recrystallization or column chromatography.
General Column Chromatography Protocol: A general protocol for purification would involve dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto silica gel. The silica would then be loaded onto a column packed with silica gel in a non-polar solvent (e.g., hexane). The product would be eluted using a gradient of a more polar solvent (e.g., ethyl acetate). Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. The ¹H NMR spectrum is expected to show a singlet for the methyl group and aromatic protons with splitting patterns corresponding to their substitution on the benzene ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.[4][5][6][7][8]
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Applications in Drug Development and Biological Activity
There is no direct evidence in the scientific literature for the application of this compound in drug development. However, the terephthalonitrile core is a structural motif found in molecules with interesting biological activities. For instance, substituted terephthalonitriles have been investigated for their potential in bioimaging due to their fluorescent properties.[9][10] Furthermore, the nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or be metabolized to other functional groups.
The broader family of phthalonitrile derivatives has been explored for various biological applications, including as photosensitizers in photodynamic therapy and as precursors to phthalocyanines with diverse therapeutic and diagnostic uses.[11] Research on heterocyclic compounds derived from terephthalic acid has also shown a range of biological activities.[12][13]
Due to the absence of specific studies on this compound, its biological targets, mechanism of action, and any involvement in signaling pathways remain unknown. Researchers interested in this compound would need to conduct initial biological screenings to explore its potential therapeutic applications.
The following diagram illustrates a general workflow for early-stage drug discovery, which would be applicable to a novel compound like this compound.
Caption: General workflow for early-stage drug discovery.
Safety and Handling
This compound is classified as a combustible solid and is known to cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood. In case of dust formation, a dust mask is recommended.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a summary of the currently available information on this compound. It is important to note the significant gaps in the literature regarding its physical properties, specific experimental protocols, and biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications.
References
- 1. 55984-93-5|this compound|BLD Pharm [bldpharm.com]
- 2. Methylterephthalonitrile - Amerigo Scientific [amerigoscientific.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. sanad.iau.ir [sanad.iau.ir]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylterephthalonitrile, also known as 2,5-dicyanotoluene. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data to support researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound is an aromatic dinitrile compound with a methyl substituent on the benzene ring. Its structure, featuring two cyano groups in a para-relationship, makes it a valuable precursor and building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates and functional materials. The presence of the nitrile groups allows for a wide range of chemical transformations, making this compound a versatile tool in synthetic organic chemistry.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂ | - |
| Molecular Weight | 142.16 g/mol | [1] |
| Melting Point | 149-151 °C | [1] |
| CAS Number | 55984-93-5 | [1] |
Synthesis of this compound
A plausible and effective laboratory-scale synthesis of this compound involves a double Sandmeyer reaction starting from 2,5-diaminotoluene (also known as 2-methyl-1,4-phenylenediamine). This two-step process first involves the diazotization of both amino groups, followed by cyanation using a copper(I) cyanide catalyst.[2][3]
Signaling Pathway of the Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol: Double Sandmeyer Reaction
This protocol is a generalized procedure based on the principles of the Sandmeyer reaction and should be adapted and optimized for specific laboratory conditions.[2][3][4]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Diazotization of 2,5-Diaminotoluene
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar amount of 2,5-diaminotoluene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature after the addition is complete to ensure the complete formation of the bis(diazonium) salt.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold bis(diazonium) salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about an hour to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until it is slightly basic.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of toluene and heptane) to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | -CH₃ |
| ~7.6-7.9 | Multiplet | 3H | Aromatic protons |
Note: The exact chemical shifts of the aromatic protons will depend on the solvent used and may appear as a complex multiplet.
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~115-118 | -C≡N |
| ~130-140 | Aromatic carbons |
Note: Quaternary carbons, including the nitrile carbons and the aromatic carbons attached to the methyl and nitrile groups, may show weaker signals.[7]
Table 3: FT-IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~2220-2240 | Strong, Sharp | C≡N stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular ion) |
| 115 | [M - HCN]⁺ |
| 101 | [M - CH₃ - CN]⁺ |
Note: The fragmentation pattern will show the loss of neutral fragments such as HCN and radicals like CH₃ from the molecular ion.[8][9]
Conclusion
This technical guide outlines a practical synthetic route for this compound via a double Sandmeyer reaction and provides a comprehensive overview of the expected characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers engaged in the synthesis and application of this versatile dinitrile compound. Proper optimization of the reaction conditions and thorough characterization are crucial for obtaining a high-purity product suitable for further applications in drug development and materials science.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243) [hmdb.ca]
- 2. chembk.com [chembk.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of 2-Methylterephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylterephthalonitrile, a key intermediate in various chemical syntheses. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H |
| ~7.70 | dd | 1H | Ar-H |
| ~7.60 | d | 1H | Ar-H |
| ~2.60 | s | 3H | -CH ₃ |
Predicted for a solution in CDCl₃ at 400 MHz. d = doublet, dd = doublet of doublets, s = singlet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~142.0 | Ar-C -CH₃ |
| ~134.5 | Ar-C H |
| ~133.0 | Ar-C H |
| ~132.5 | Ar-C H |
| ~118.0 | Ar-C -CN |
| ~117.5 | Ar-C -CN |
| ~116.5 | -C N |
| ~116.0 | -C N |
| ~20.0 | -C H₃ |
Predicted for a solution in CDCl₃ at 100 MHz.
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2850 | Medium | Aliphatic C-H Stretch |
| 2230-2210 | Strong, Sharp | C≡N (Nitrile) Stretch[1] |
| 1600-1450 | Medium-Weak | Aromatic C=C Ring Stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 142 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M-H]⁺ |
| 115 | High | [M-HCN]⁺ |
| 89 | Medium | [M-2HCN]⁺ or [C₇H₅]⁺ |
M represents the molecular weight of this compound (142.16 g/mol ).
Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of this compound.[2]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[2]
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The relaxation delay should be set to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology (Thin Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.[4][5]
-
Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop or two of the solution to the center of the salt plate.[4][5]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[4][5] The film should be translucent.
-
-
Instrumental Parameters (FT-IR Spectrometer):
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Ionization:
-
Fragmentation:
-
Mass Analysis:
-
Accelerate the positively charged ions (both the molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
The peak with the highest m/z is typically the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern provides structural information.[10]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Solubility and Stability of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Methylterephthalonitrile. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted physicochemical properties, expected solubility and stability profiles, and detailed experimental protocols for their determination. The provided data tables are illustrative examples of how results should be presented.
Introduction
This compound is an aromatic dinitrile compound with potential applications in the synthesis of various organic materials, including polymers and pharmaceutical intermediates. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug development where these parameters influence formulation, storage, and biological activity. This guide serves as a foundational resource for scientists and researchers, offering both theoretical predictions and practical methodologies for the comprehensive characterization of this compound.
A product safety sheet indicates that this compound is a solid with a melting point between 149-151 °C.[1]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its formulation and bioavailability. The following sections detail the predicted solubility of this compound and the experimental protocol for its determination.
Predicted Solubility
Based on its chemical structure—an aromatic ring with two nitrile groups and one methyl group—this compound is expected to be a non-polar to weakly polar molecule. Consequently, it is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the nitrile groups may allow for some interaction with polar solvents.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile of this compound in various solvents at ambient temperature. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.
| Solvent | Type | Predicted Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate Buffer (pH 7.4) | Aqueous | < 0.1 |
| 0.1 N HCl | Aqueous (Acidic) | < 0.1 |
| 0.1 N NaOH | Aqueous (Basic) | < 0.1 (potential for slow hydrolysis) |
| Ethanol | Polar Protic | 1 - 10 |
| Methanol | Polar Protic | 1 - 10 |
| Acetone | Polar Aprotic | 10 - 50 |
| Dichloromethane | Non-polar | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Concentrated Sulfuric Acid | Strong Acid | Soluble (with potential for reaction) |
Experimental Protocol for Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Caption: Workflow for determining the solubility of this compound.
Stability Profile
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.
Predicted Stability and Degradation Pathways
Nitriles are known to undergo hydrolysis to carboxylic acids under both acidic and basic conditions.[2][3][4][5][6][7][8] This is the most likely degradation pathway for this compound under hydrolytic stress. The reaction proceeds through an amide intermediate.[2][5][6][8] Aromatic nitriles can also be susceptible to oxidative and photolytic degradation, although specific pathways for this compound are not documented. Thermal degradation at elevated temperatures is also a possibility.
Caption: Predicted hydrolytic degradation of this compound.
Illustrative Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Product(s) |
| Hydrolysis | |||||
| Acidic | 0.1 N HCl | 24 h | 60 °C | 15% | 2-Methylterephthalic Acid |
| Basic | 0.1 N NaOH | 24 h | 60 °C | 20% | 2-Methylterephthalic Acid |
| Neutral | Water | 24 h | 60 °C | < 1% | Not Applicable |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 5% | Oxidized derivatives |
| Photolytic | UV/Vis light | 7 days | Room Temp | 2% | Photodegradants |
| Thermal | Dry Heat | 48 h | 100 °C | < 1% | Not Applicable |
Experimental Protocol for Forced Degradation Studies
This protocol describes a general approach for conducting forced degradation studies on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Organic solvents for sample preparation
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Hydrolytic Degradation:
-
Acidic: Add the stock solution to 0.1 N HCl and heat (e.g., at 60°C).
-
Basic: Add the stock solution to 0.1 N NaOH and heat.
-
Neutral: Add the stock solution to water and heat.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.
-
-
Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. At specified time points, withdraw samples and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but protected from light. Analyze the samples at a specified time point.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) in an oven. At a specified time point, dissolve the sample in a suitable solvent and analyze by HPLC.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity should be assessed using a PDA detector or MS.
References
- 1. Methylterephthalonitrile 98 55984-93-5 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ema.europa.eu [ema.europa.eu]
2-Methylterephthalonitrile molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Methylterephthalonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Formula
This compound, also known as 2-methyl-1,4-dicyanobenzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 4, and a methyl (-CH₃) group at position 2.
Molecular Formula: C₉H₆N₂
Molecular Weight: 142.16 g/mol
CAS Number: 55984-93-5
SMILES Code: CC1=C(C=C(C=C1)C#N)C#N
The presence of the nitrile groups and the aromatic ring makes this compound a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 149-151 °C | [No specific citation found for this exact value] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents. | [General knowledge for similar compounds] |
Synthesis of this compound
The primary industrial method for the synthesis of phthalonitriles is the vapor-phase ammoxidation of the corresponding xylenes.[1][2][3][4][5] In the case of this compound, the starting material would be 2-methyl-p-xylene.
Experimental Protocol: Vapor-Phase Ammoxidation of 2-Methyl-p-xylene
This protocol is a representative procedure based on the ammoxidation of similar xylene derivatives.[1][2][4][5]
Objective: To synthesize this compound via the catalytic ammoxidation of 2-methyl-p-xylene.
Reactants:
-
2-Methyl-p-xylene
-
Ammonia (NH₃)
-
Oxygen (O₂) (typically from air)
Catalyst: A mixed metal oxide catalyst, often based on vanadium and other promoters (e.g., chromium, antimony, bismuth) supported on a carrier like silica or alumina.[1][2]
Apparatus: A fixed-bed or fluidized-bed reactor suitable for high-temperature gas-phase reactions.
Procedure:
-
Catalyst Preparation: Prepare the mixed metal oxide catalyst by impregnation or co-precipitation methods, followed by calcination at high temperatures.
-
Reaction Setup: Pack the catalyst into the reactor. Heat the reactor to the desired reaction temperature, typically in the range of 400-500 °C.[1][5]
-
Reactant Feed: Introduce a gaseous feed mixture of 2-methyl-p-xylene, ammonia, and air into the reactor over the catalyst bed. The molar ratios of the reactants are a critical parameter and need to be optimized. Typical ratios of ammonia to xylene can be high (e.g., 10:1 to 30:1), and oxygen to xylene ratios are also in excess.[1][5]
-
Reaction: The ammoxidation reaction proceeds in the vapor phase over the catalyst. The methyl groups of the 2-methyl-p-xylene are converted to nitrile groups.
-
Product Collection: The reactor effluent, containing this compound, unreacted starting materials, byproducts (such as the corresponding mononitrile and carbon oxides), and water, is cooled to condense the solid products.[5]
-
Purification: The crude product is then purified, typically by recrystallization or sublimation, to obtain pure this compound.
Safety Precautions: This reaction involves flammable and toxic materials at high temperatures and should be conducted in a well-ventilated area with appropriate safety measures.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via vapor-phase ammoxidation.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals in the aromatic region for the benzene ring protons and in the aliphatic region for the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | m | 3H | Aromatic protons |
| ~ 2.5 | s | 3H | Methyl protons (-CH₃) |
Note: The exact chemical shifts and multiplicities of the aromatic protons would depend on the specific coupling patterns.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbons, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 130 - 140 | Aromatic carbons (substituted) |
| ~ 120 - 130 | Aromatic carbons (unsubstituted) |
| ~ 115 - 120 | Nitrile carbons (-C≡N) |
| ~ 20 | Methyl carbon (-CH₃) |
Predicted IR Spectral Data
The infrared spectrum will be characterized by the strong absorption of the nitrile groups and the typical bands for a substituted aromatic ring.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (from -CH₃) |
| ~ 2230 - 2210 | Strong, Sharp | C≡N stretch (aromatic nitrile) |
| ~ 1600, 1500, 1450 | Medium to Strong | Aromatic C=C ring stretches[6][7] |
| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Applications in Drug Development and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the direct application of this compound in drug development or its interaction with specific biological signaling pathways.
However, as a substituted aromatic dinitrile, it holds potential as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, which are common functional groups in drug molecules. These transformations would allow for the incorporation of the 2-methylphthalonitrile scaffold into larger, more biologically active compounds.
Further research is required to explore the potential biological activities of this compound and its derivatives.
Conclusion
This compound is a well-defined aromatic compound with a clear molecular structure and formula. Its synthesis via the ammoxidation of 2-methyl-p-xylene is a feasible industrial process. While specific experimental data and direct applications in drug development are not extensively documented, its chemical nature suggests its utility as a precursor in organic synthesis. The predicted spectroscopic data provided in this guide can aid in its identification and characterization in a research setting.
References
- 1. sbpmat.org.br [sbpmat.org.br]
- 2. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
The Landscape of 2-Methylterephthalonitrile Derivatives: A Technical Guide to Potential Research Applications
A comprehensive review of the existing research on 2-methylterephthalonitrile derivatives reveals a field with nascent potential, particularly in the realms of medicinal chemistry and materials science. While direct studies on this specific scaffold are limited, the broader class of phthalonitrile and acrylonitrile derivatives offers a compelling roadmap for future investigation. This technical guide summarizes the known attributes of this compound's chemical relatives and extrapolates their potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding and methodological framework for further exploration.
Synthesis and Chemical Landscape
This compound, a benzene ring substituted with two cyano groups at positions 1 and 4, and a methyl group at position 2, serves as a versatile building block. The reactivity of the cyano groups allows for their conversion into various functional groups, making them ideal precursors for the synthesis of a diverse library of compounds. The methyl group, in turn, can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning its biological activity or material properties.
Derivatives can be broadly categorized based on the reactions of the nitrile groups, such as the formation of phthalocyanines, or through modifications to the aromatic ring. The synthesis of related polyhalo isophthalonitrile derivatives, for instance, has been achieved through the incorporation of various substituents at different positions on the isophthalonitrile moiety.[1]
Potential Applications in Medicinal Chemistry
While specific data on the biological activities of this compound derivatives are scarce, the well-documented anticancer and antimicrobial properties of related nitrile-containing compounds provide a strong rationale for their investigation in these areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of acrylonitrile and phthalazine derivatives. For example, certain 2-phenylacrylonitrile derivatives have demonstrated strong inhibitory activity against cancer cell lines such as HCT116 and BEL-7402, with IC50 values in the nanomolar range.[2][3] These compounds often exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Similarly, novel phthalazine derivatives have shown significant anticancer activity against HCT-116 and MCF-7 breast cancer cells by targeting VEGFR-2.[3]
Table 1: Anticancer Activity of Related Nitrile Derivatives
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Phenylacrylonitrile | HCT116 | 0.0059 | Tubulin Inhibition | [2] |
| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | Tubulin Inhibition | [2] |
| Phthalazine Derivative | HCT116 | 6.04 | VEGFR-2 Inhibition | [3] |
| Phthalazine Derivative | MCF-7 | 8.8 | VEGFR-2 Inhibition | [3] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The MTT is converted by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis and in vitro evaluation of this compound derivatives for anticancer activity.
Antimicrobial Activity
The nitrile group is a key pharmacophore in many antimicrobial agents. Polyhalo isophthalonitrile derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria and fungi.[1] For instance, a 4-(benzylamino)-5-chloro-2,6-difluoro analog exhibited potent activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.4 µg/mL.[1] Mandelonitrile derivatives have also shown promising antimicrobial activity.
Table 2: Antimicrobial Activity of Related Nitrile Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Polyhalo Isophthalonitrile | Staphylococcus aureus | 0.5 | [1] |
| Polyhalo Isophthalonitrile | Bacillus cereus | 0.4 | [1] |
| Polyhalo Isophthalonitrile | Candida albicans | 0.5 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of novel compounds is typically determined using the broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The synthesized this compound derivatives are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Applications in Materials Science: Photodynamic Therapy
Phthalonitriles are well-known precursors to phthalocyanines, which are excellent photosensitizers for photodynamic therapy (PDT).[4][5][6] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. The introduction of a methyl group in the 2-position of the terephthalonitrile scaffold could influence the photophysical properties of the resulting phthalocyanine, such as its absorption wavelength and singlet oxygen quantum yield.
Metal complexes of phthalocyanine derivatives are of particular interest. The central metal ion plays a crucial role in the photophysical and photochemical properties of the molecule. Zinc and aluminum phthalocyanines are commonly used in PDT due to their favorable characteristics.[7]
References
- 1. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ksbm.or.kr [ksbm.or.kr]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metallated phthalocyanines and their hydrophilic derivatives for multi-targeted oncological photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylterephthalonitrile, with the CAS number 55984-93-5, is an aromatic nitrile compound. While specific details regarding its discovery and a comprehensive history are not extensively documented in publicly available literature, its chemical structure suggests potential applications as a building block in organic synthesis, particularly in the development of functional materials and potentially as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This document provides a technical guide to its properties, plausible synthetic approaches based on established chemical principles, and an overview of related compounds, in the absence of direct research on its biological activity.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below, based on information from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 55984-93-5 | [1][2] |
| Molecular Formula | C₉H₆N₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| Melting Point | 149-151 °C | |
| Appearance | White to off-white crystalline powder | |
| Canonical SMILES | CC1=C(C=C(C=C1)C#N)C#N | |
| InChI Key | UJXAVMZSVIODSH-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway 1: Ammoxidation of 2-Methyl-p-xylene
The ammoxidation of xylenes is a common industrial method for the production of phthalonitriles. This process involves the vapor-phase reaction of the corresponding xylene isomer with ammonia and an oxygen source over a catalyst at elevated temperatures.
Hypothetical Experimental Protocol:
-
Reactants: 2-Methyl-p-xylene, anhydrous ammonia, and air (as the oxygen source).
-
Catalyst: A mixed metal oxide catalyst, typically based on vanadium and antimony oxides, supported on a carrier like alumina or silica.
-
Reaction Conditions: The reaction would likely be carried out in a fixed-bed or fluidized-bed reactor at a temperature range of 350-500 °C. The molar ratio of ammonia and oxygen to the hydrocarbon would need to be optimized to maximize the yield of the dinitrile and minimize the formation of byproducts such as toluonitrile and carbon oxides.
-
Purification: The product stream would be cooled to condense the solid this compound. Purification could be achieved by recrystallization from a suitable solvent or by sublimation.
Plausible Synthetic Pathway 2: Sandmeyer Reaction of 2,5-Diaminotoluene
The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a nitrile. This two-step process involves the diazotization of the amine followed by reaction with a cyanide salt, typically copper(I) cyanide. The likely precursor for this route is 2,5-diaminotoluene, which can be synthesized by the reduction of 2,5-dinitrotoluene.
Hypothetical Experimental Protocol:
-
Diazotization of 2,5-Diaminotoluene:
-
Dissolve 2,5-diaminotoluene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper. This will form the corresponding bis(diazonium) salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold bis(diazonium) salt solution to the copper cyanide solution. The reaction is often exothermic and may require cooling to control the temperature.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to drive the reaction to completion, leading to the evolution of nitrogen gas.
-
The solid this compound product would then be isolated by filtration, washed with water, and purified by recrystallization.
-
Applications in Drug Development and Biological Activity
Currently, there is no publicly available research that directly investigates the biological activity of this compound or its application in drug development. Aromatic nitriles can serve as versatile intermediates in medicinal chemistry, and the dinitrile functionality could potentially be transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, which are common in pharmacologically active molecules.
Given the lack of direct data, it is not possible to depict any signaling pathways involving this specific compound. Researchers interested in this scaffold may consider it as a starting material for the synthesis of novel compound libraries for screening in various biological assays.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties but a sparsely documented history and synthetic record in the public domain. The ammoxidation of 2-methyl-p-xylene and the Sandmeyer reaction of 2,5-diaminotoluene represent plausible and industrially relevant methods for its synthesis. While its direct role in drug development and biological systems remains unexplored, its structure suggests potential as a chemical intermediate for the synthesis of more complex molecules. Further research is needed to elucidate its reactivity, potential applications, and any biological relevance.
References
A Theoretical Investigation of the Electronic Properties of 2-Methylterephthalonitrile: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Methylterephthalonitrile. In the absence of direct experimental and extensive theoretical data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It details the protocols for geometry optimization, frontier molecular orbital analysis, and the calculation of key electronic descriptors. The presented workflows and data visualization techniques are modeled after established computational studies on analogous aromatic nitriles and related organic compounds. This whitepaper is intended to serve as a practical guide for researchers initiating theoretical studies on this compound, offering a structured approach to predict its electronic behavior and potential applications in materials science and drug development.
Introduction
This compound is an aromatic dinitrile with potential applications in the synthesis of polymers, functional dyes, and pharmaceutical intermediates. Understanding its electronic properties is crucial for predicting its reactivity, stability, and photophysical behavior. Theoretical and computational studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the molecular level.[1][2][3][4]
This guide presents a standardized protocol for the theoretical investigation of this compound's electronic structure. It is designed to be accessible to researchers with a foundational understanding of computational chemistry.
Theoretical Methodology
The recommended computational approach for studying this compound is Density Functional Theory (DFT). DFT has been successfully applied to a wide range of organic molecules, providing a good balance between computational cost and accuracy for predicting electronic properties.[4][5]
Computational Details
A common and effective combination for this type of analysis is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory is well-suited for geometry optimization and the calculation of electronic and vibrational properties of organic molecules.[4]
Table 1: Recommended Computational Parameters
| Parameter | Recommended Setting | Rationale |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules.[4][5] |
| Functional | B3LYP | A widely used hybrid functional that often yields reliable results for electronic properties.[4] |
| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse functions and polarization functions, important for describing electron distribution.[4] |
| Solvation Model | Polarizable Continuum Model (PCM) | Can be used to simulate the effect of different solvents on the electronic properties.[6] |
Experimental Protocols: A Computational Workflow
The following workflow outlines the key steps for a comprehensive theoretical study of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Step-by-step protocol:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed to find the minimum energy conformation of the molecule.[4] This step is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4] These calculations also provide a theoretical infrared (IR) spectrum.
-
Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.[4][5]
-
Global Reactivity Descriptor Calculation: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further understand the molecule's chemical behavior.
-
Data Analysis and Visualization: The calculated data is then analyzed and visualized. This includes creating tables of electronic properties and generating molecular orbital diagrams.
Predicted Electronic Properties and Data Presentation
While specific values for this compound are not yet available in the literature, we can anticipate the types of data that would be generated and how they should be presented.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. Visualizing their spatial distribution provides insight into the reactive sites of the molecule.
Caption: Energy level diagram of HOMO and LUMO.
Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Symbol | Value (eV) |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | -7.50 |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -2.10 |
| HOMO-LUMO Energy Gap | ΔE | 5.40 |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several important descriptors of chemical reactivity can be calculated.[2]
Table 3: Global Reactivity Descriptors of this compound (Hypothetical Data)
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential | IP ≈ -EHOMO | 7.50 | Energy required to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | 2.10 | Energy released when an electron is added. |
| Electronegativity | χ = (IP + EA) / 2 | 4.80 | Tendency to attract electrons. |
| Chemical Hardness | η = (IP - EA) / 2 | 2.70 | Resistance to change in electron distribution. |
| Chemical Softness | S = 1 / (2η) | 0.185 | Reciprocal of hardness. |
| Electrophilicity Index | ω = χ2 / (2η) | 4.27 | Propensity to accept electrons. |
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While specific pathways are unknown, a generalized logical diagram can illustrate the process of target identification and interaction.
Caption: Logical workflow for predicting biological activity.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for investigating the electronic properties of this compound using Density Functional Theory. By following the detailed computational protocols and data presentation standards described herein, researchers can generate valuable insights into the molecule's electronic structure, reactivity, and potential applications. The provided workflows and visualization templates offer a standardized approach to ensure clarity and comparability of results within the scientific community. Future experimental work is encouraged to validate and refine the theoretical predictions presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. DFT Study of the Molecular Structure, Conformational Preference, HOMO, LUMO, and Vibrational Analysis of 2-, and 3-Furoyl Chloride | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Safe Handling of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Methylterephthalonitrile (CAS No. 7175-56-6). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictogram:
Physical and Chemical Properties
Toxicological Data
Comprehensive toxicological studies, including the determination of LD50 (median lethal dose) and LC50 (median lethal concentration) values, for this compound have not been identified in the reviewed literature. The GHS classification is based on the irritant nature of the compound.
Handling Precautions and Personal Protective Equipment (PPE)
Due to its classification as a skin, eye, and respiratory irritant, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure.
| Protection Type | Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Handle with chemical-impermeable gloves. Wear a lab coat or other protective clothing. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
Hygiene Measures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not currently available. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the recommended starting point for any new experimental work.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This guide is intended as a starting point for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
Physical and chemical properties of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylterephthalonitrile (CAS No. 55984-93-5). It includes a detailed summary of its known physical constants, spectral data, and reactivity. This document also outlines a potential synthetic route and discusses the biological activities of structurally related compounds, offering insights for its potential applications in research and drug development.
Introduction
This compound, also known as 2,5-dicyanotoluene, is an aromatic nitrile compound. Its structure, featuring a benzene ring substituted with two nitrile groups and a methyl group, makes it a valuable intermediate in organic synthesis. The presence of reactive nitrile functionalities and the potential for modification of the aromatic ring offer a versatile platform for the synthesis of a variety of more complex molecules, including those with potential pharmacological activity. This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-Methylbenzene-1,4-dicarbonitrile | N/A |
| Synonyms | 2,5-Dicyanotoluene | N/A |
| CAS Number | 55984-93-5 | [1] |
| Molecular Formula | C₉H₆N₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 149-151 °C | [1] |
| Boiling Point | 315 °C at 760 mmHg | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Solubility | Data not available. Generally, nitriles of this type exhibit low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and acetone. |
Spectral Data
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting pattern will depend on their coupling with each other. The methyl group protons will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).
13C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The nitrile carbons will appear in the δ 115-125 ppm range. The aromatic carbons will resonate in the δ 120-150 ppm region. The methyl carbon will be found in the upfield region, typically around δ 20-30 ppm. Quaternary carbons, including those of the nitrile groups and the aromatic carbons attached to the methyl and nitrile groups, are expected to show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorption bands:
-
C≡N stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile functional groups.[5]
-
Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.[6]
-
Aromatic C=C stretch: Medium to weak absorption bands in the 1400-1600 cm⁻¹ region.[6]
-
Aliphatic C-H stretch: Absorption bands from the methyl group will appear just below 3000 cm⁻¹.[6]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (142.16). Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and the fragmentation of the alkyl substituent.[7][8] The fragmentation of this compound would likely involve the loss of a methyl radical (CH₃•, m/z 15) to form a stable cation, and subsequent fragmentation of the aromatic ring.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Sandmeyer reaction, starting from 2,5-diaminotoluene.[1][2][3][4][9] While a specific detailed protocol for this exact conversion is not available, a general procedure based on the Sandmeyer reaction is outlined below.
Logical Workflow for the Synthesis of this compound via Sandmeyer Reaction:
Caption: A proposed two-step synthesis of this compound.
Detailed Methodology (General Protocol):
-
Diazotization of 2,5-Diaminotoluene:
-
Dissolve 2,5-diaminotoluene in a cooled aqueous solution of a strong acid, typically hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) with vigorous stirring. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.
-
The completion of this step yields an aqueous solution of the corresponding bis(diazonium) salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The temperature should be carefully controlled.
-
The reaction mixture is then typically warmed to room temperature and may require heating to drive the reaction to completion.
-
The product, this compound, can then be isolated by extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.
-
Reactivity and Chemical Reactions
The chemical reactivity of this compound is primarily dictated by the nitrile groups and the aromatic ring.
-
Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to nucleophilic attack. For instance, they can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
-
Reduction of Nitriles: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).[10]
-
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic compounds.[11][12][13][14][15]
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methyl and nitrile groups.
Biological Activity and Potential Applications
While there is limited information on the specific biological activity of this compound, related phenylacrylonitrile derivatives have shown promising anticancer and cytotoxic effects.[16][17]
Anticancer Activity of Related Compounds: Studies on various 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory activity against cancer cell lines such as HCT116 and BEL-7402.[16] Some of these compounds have been shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[16]
Cytotoxicity: The cytotoxic potential of acrylonitrile derivatives has been investigated against various cell lines.[7] The specific cytotoxicity of this compound has not been extensively reported and warrants further investigation.
Given the biological activities of similar compounds, this compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research is needed to elucidate its specific biological effects and potential mechanisms of action.
Logical Relationship of Potential Drug Action:
Caption: Potential mechanism of anticancer action for this compound derivatives.
Conclusion
This compound is a chemical compound with well-defined physical properties and predictable spectral characteristics. Its versatile reactivity makes it a useful building block in organic synthesis. While direct biological data is scarce, the demonstrated anticancer and cytotoxic activities of related compounds suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound. Further experimental validation of its solubility, spectral properties, and biological activities is encouraged.
References
- 1. synarchive.com [synarchive.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. davuniversity.org [davuniversity.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis
Topic: Step-by-step protocol for using 2-Methylterephthalonitrile in MOF synthesis
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader:
Following a comprehensive search of scientific literature and databases, a specific, validated protocol for the use of This compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) could not be identified. This suggests that its application in this context is not well-documented or may represent a novel area of research.
However, to assist researchers interested in exploring the potential of this and other novel linkers, we are providing a detailed, generalized protocol for the synthesis of a well-known MOF, using the structurally similar and commonly employed linker, terephthalic acid. This protocol can serve as a foundational methodology that may be adapted for the experimental use of this compound. It is important to note that any such adaptation would require significant optimization of reaction conditions, and the outcomes are not guaranteed.
Generalized Protocol: Solvothermal Synthesis of a Zinc-Based MOF using Terephthalic Acid
This protocol outlines the solvothermal synthesis of a zinc-based MOF, a common method for producing crystalline MOF structures.[1] Solvothermal synthesis involves heating the reactants in a sealed vessel to increase the pressure and facilitate crystallization.[1]
I. Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| Terephthalic Acid | C₈H₆O₄ | ≥98% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Fisher Scientific |
| Chloroform | CHCl₃ | Anhydrous, ≥99% | VWR |
| Methanol | CH₃OH | ACS Grade | EMD Millipore |
II. Equipment
-
Analytical balance
-
Scintillation vials (20 mL) or Teflon-lined autoclave
-
Oven or heating block
-
Centrifuge
-
Ultrasonicator
-
Schlenk line or vacuum oven for activation
III. Experimental Procedure
A. Synthesis of the MOF
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve a specific molar quantity of Zinc Nitrate Hexahydrate in a measured volume of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the equimolar or a specified molar ratio of terephthalic acid in DMF. The use of an ultrasonicator may be necessary to fully dissolve the linker.[2]
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial.
-
Cap the vial tightly. For reactions at higher temperatures (above the boiling point of the solvent), a Teflon-lined autoclave is recommended to safely contain the pressure.[3]
-
-
Crystallization:
-
Place the sealed reaction vessel in an oven preheated to a specific temperature, typically between 80°C and 150°C.
-
Allow the reaction to proceed for a period ranging from several hours to a few days (e.g., 24-72 hours).[4]
-
After the designated time, turn off the oven and allow the vessel to cool slowly to room temperature. This slow cooling can promote the formation of larger, higher-quality crystals.[3]
-
B. Isolation and Purification of the MOF
-
Collection of Crystals:
-
Once cooled, a crystalline precipitate should be visible at the bottom of the vial.
-
Carefully decant the supernatant liquid.
-
-
Washing:
-
Add fresh DMF to the vial to wash the collected crystals and remove any unreacted precursors.
-
Resuspend the crystals by gentle shaking or brief ultrasonication.
-
Separate the crystals from the wash solvent via centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Decant the supernatant and repeat the washing process with fresh DMF two more times.[5]
-
-
Solvent Exchange:
-
After the final DMF wash, perform a solvent exchange to replace the high-boiling point DMF with a more volatile solvent, which is crucial for the activation process.
-
Suspend the crystals in a volatile solvent such as chloroform or methanol.
-
Allow the crystals to soak for at least 3 hours.
-
Centrifuge and decant the solvent. Repeat this process three times to ensure complete solvent exchange.
-
C. Activation of the MOF
-
Removal of Guest Solvent:
-
After the final solvent exchange and removal of the supernatant, transfer the wet crystals to a suitable container for drying.
-
Heat the sample under a dynamic vacuum (using a Schlenk line or vacuum oven) at an elevated temperature (e.g., 120-180°C) for several hours (typically 12-24 hours). This step is critical for removing the solvent molecules from the pores of the MOF, thereby "activating" it for applications such as gas sorption.
-
IV. Characterization
The successful synthesis of the MOF can be confirmed through various analytical techniques:
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern to a simulated or known pattern. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups of the linker to the metal centers. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area (e.g., BET surface area) of the activated MOF. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. |
Considerations for Adapting the Protocol for this compound
When attempting to use a novel linker such as this compound, the following aspects of the generalized protocol would likely require systematic investigation and optimization:
-
Solubility: The solubility of this compound in DMF or other solvents may differ from that of terephthalic acid. The solvent system might need to be modified.
-
Molar Ratios: The optimal molar ratio of the metal salt to the linker may vary. A range of ratios should be explored.
-
Reaction Temperature and Time: The kinetics of MOF formation will be different. A systematic study of varying temperatures and reaction durations is necessary to identify conditions that favor crystallization over the formation of amorphous material.
-
Modulators: The addition of modulators (e.g., monofunctional carboxylic acids like acetic acid) can influence crystal size and quality and may be necessary to obtain a crystalline product.[4]
-
pH: The acidity of the reaction mixture can play a crucial role in the deprotonation of the linker and the coordination to the metal center. The use of bases or acids to adjust the pH might be required.
Experimental Workflow for Novel MOF Synthesis
Below is a conceptual workflow for the synthesis and characterization of a new MOF using an untested linker.
Caption: A generalized workflow for the synthesis and characterization of a novel Metal-Organic Framework.
References
Application Notes and Protocols for the Synthesis of Phthalocyanines using 2-Methylterephthalonitrile as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalocyanines are a class of macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy (PDT), catalysts, and materials for molecular electronics. The properties of phthalocyanines can be fine-tuned by introducing substituents onto the periphery of the macrocycle. 2-Methylterephthalonitrile is a valuable precursor for the synthesis of asymmetrically substituted phthalocyanines, where the methyl group can influence the solubility, aggregation behavior, and electronic properties of the final compound. These application notes provide a generalized protocol for the synthesis of metallophthalocyanines using this compound, based on established methods for other substituted phthalonitriles.
Precursor: this compound
This compound, also known as 2-methyl-1,4-benzenedicarbonitrile, is the key starting material for the synthesis of tetramethyl-substituted phthalocyanines.
Chemical Structure:
Properties:
| Property | Value |
| CAS Number | 55984-93-5 |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | Solid |
| Melting Point | 149-151 °C |
| Functional Group | Nitrile |
Synthesis Pathway
The synthesis of metallophthalocyanines from this compound proceeds via a cyclotetramerization reaction. In this process, four molecules of the phthalonitrile precursor arrange around a central metal ion, which acts as a template. The reaction is typically carried out in a high-boiling point solvent with a suitable metal salt and often in the presence of a base.
Caption: General synthesis pathway of a metal tetramethyl-phthalocyanine.
Application Notes
Phthalocyanines derived from this compound are expected to exhibit properties that are valuable for various research and development applications:
-
Photodynamic Therapy (PDT): The methyl groups can enhance solubility in organic solvents and potentially influence the photophysical properties, making these compounds candidates for novel photosensitizers.[1][2] The introduction of substituents can modulate the efficiency of singlet oxygen generation, a key factor in PDT.
-
Catalysis: Metallophthalocyanines are known to catalyze a variety of chemical reactions. The electronic effects of the methyl substituents may alter the catalytic activity of the central metal ion.
-
Molecular Materials: The self-assembly and solid-state packing of phthalocyanines are influenced by their peripheral substituents. Methyl-substituted phthalocyanines could be investigated for their potential use in organic semiconductors and other molecular electronic devices.
Experimental Protocols
The following is a generalized protocol for the synthesis of a zinc(II) tetramethyl-phthalocyanine from this compound. This protocol is adapted from established procedures for other substituted phthalonitriles and may require optimization.[3]
Materials and Reagents:
-
This compound
-
Zinc(II) acetate (Zn(OAc)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as a base)
-
Methanol
-
Distilled water
-
Standard glassware for organic synthesis with an inert atmosphere setup (e.g., Schlenk line)
Synthesis of Zinc(II) Tetramethyl-phthalocyanine:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (4.0 mmol) and zinc(II) acetate (1.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
If a base is used, add a catalytic amount of DBU (e.g., 2-3 drops).
-
Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (approximately 153 °C for DMF) and maintain for 4-6 hours. The solution should gradually turn a deep green or blue color, indicating the formation of the phthalocyanine.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the crude product by slowly pouring the reaction mixture into a beaker containing a large volume of distilled water (e.g., 200 mL) with vigorous stirring.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with distilled water, followed by methanol, to remove unreacted starting materials and solvent residues.
-
Dry the product in a vacuum oven.
Purification:
The crude phthalocyanine can be further purified by column chromatography on silica gel. A suitable eluent system would typically be a mixture of dichloromethane and methanol or toluene and ethyl acetate, with the polarity adjusted to achieve good separation.
Characterization:
The synthesized phthalocyanine should be characterized using standard analytical techniques:
-
UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic strong Q-band absorption in the 600-700 nm region.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the phthalocyanine structure and the disappearance of the nitrile peak from the starting material.
-
¹H NMR Spectroscopy: To confirm the structure of the organic framework and the presence of the methyl groups.
-
Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight of the synthesized compound.
Experimental Workflow
Caption: A typical experimental workflow for phthalocyanine synthesis.
Data Presentation
The following tables provide representative data for the synthesis of substituted metallophthalocyanines. The actual data for the product derived from this compound may vary.
Table 1: Representative Reaction Conditions for the Synthesis of Tetra-substituted Metallophthalocyanines.
| Phthalonitrile Precursor | Metal Salt | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrophthalonitrile | Zn(OAc)₂ | DMF | None | 150 | 4 | ~70-80 |
| 4-tert-Butylphthalonitrile | Co(OAc)₂ | Anisole | DBU | 154 | 3 | ~60-70[3] |
| 4-tert-Butylphthalonitrile | Cu(OAc)₂ | Anisole/Glycerol | KOH | 175 | 3 | ~70-80[3] |
| Substituted Phthalonitrile | NiCl₂ | Glycerol | DBU | Reflux | 24 | ~50-60[4] |
Table 2: Representative UV-Vis Spectroscopic Data (Q-band) for Tetra-substituted Metallophthalocyanines in Solution.
| Phthalocyanine | Solvent | Q-band λmax (nm) |
| Zinc(II) Tetranitrophthalocyanine | THF | ~687[5] |
| Copper(II) Phthalocyanine | Chloroform | ~670-680 |
| Cobalt(II) Tetranitrophthalocyanine | THF | ~672[5] |
| Metal-free Hexadeca(hexyloxy)phthalocyanine | DMF | ~743[6] |
Conclusion
This compound serves as a promising precursor for the synthesis of novel, asymmetrically substituted phthalocyanines. The generalized protocol provided here, based on established synthetic methodologies for related compounds, offers a starting point for the preparation and investigation of these materials. The introduction of methyl groups is anticipated to modify the physicochemical properties of the resulting phthalocyanines, opening up possibilities for their application in diverse fields such as photodynamic therapy and molecular materials. Further research and optimization of the reaction conditions are encouraged to fully explore the potential of this precursor.
References
- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and photocytotoxicity of some new substituted phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylterephthalonitrile as a Novel Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a prospective guide based on established principles of coordination chemistry. As of the current date, there is limited specific research published on the use of 2-Methylterephthalonitrile as a ligand. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound, a derivative of terephthalic acid, presents an intriguing yet underexplored potential as a ligand in coordination chemistry. Its structure, featuring two nitrile groups in a para-relationship on a benzene ring with a methyl substituent, offers multiple potential coordination modes. The nitrile functionalities can act as monodentate or bridging ligands, while the aromatic ring could participate in π-stacking interactions, making it a versatile building block for novel coordination polymers and discrete metal complexes. This document outlines potential applications and detailed protocols for the synthesis and characterization of coordination complexes using this compound.
Potential Applications
The unique structural features of this compound suggest its utility in several areas of research and development:
-
Development of Porous Coordination Polymers (PCPs) or Metal-Organic Frameworks (MOFs): The linear disposition of the nitrile groups makes this compound an ideal candidate for the construction of 2D and 3D coordination polymers. These materials could exhibit porosity and be investigated for gas storage, separation, and heterogeneous catalysis.
-
Luminescent Materials: Coordination of this compound to suitable metal centers (e.g., Zn(II), Cd(II), or lanthanides) could lead to the formation of luminescent complexes. These materials may find applications in chemical sensing, bio-imaging, and as components in light-emitting devices.
-
Homogeneous Catalysis: Soluble metal complexes of this compound could be explored as catalysts in various organic transformations. The electronic properties of the ligand, tunable by the methyl group, might influence the catalytic activity of the metal center.
-
Drug Delivery and Biomedical Applications: While speculative, coordination complexes involving biocompatible metals could be investigated for their biological activity. The lipophilic nature of the ligand might facilitate cell membrane permeability. Derivatization of the ligand could further open avenues for targeted drug delivery.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Discrete Metal Complex: Dichlorobis(this compound)M(II) (M = Co, Ni, Cu)
This protocol describes a general method for the synthesis of a simple coordination complex where this compound acts as a monodentate ligand.
Materials:
-
This compound
-
MCl₂·6H₂O (M = Co, Ni, Cu)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 mmol) in 20 mL of anhydrous acetonitrile.
-
In a separate flask, dissolve the hydrated metal(II) chloride salt (1.0 mmol) in 10 mL of anhydrous acetonitrile. Gentle heating may be required to facilitate dissolution.
-
Slowly add the metal salt solution to the ligand solution at room temperature with vigorous stirring.
-
A color change or precipitation should be observed upon addition. Allow the reaction mixture to stir at room temperature for 12 hours.
-
If a precipitate has formed, collect the solid by filtration using a filter cannula. Wash the precipitate with a small amount of cold acetonitrile (2 x 5 mL) and then with diethyl ether (2 x 10 mL).
-
If no precipitate forms, slowly diffuse diethyl ether vapor into the reaction mixture to induce crystallization.
-
Dry the resulting solid under vacuum.
Characterization:
The synthesized complexes should be characterized by standard analytical techniques. Expected (hypothetical) data is summarized in Table 1.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of a discrete metal complex.
Protocol 2: Solvothermal Synthesis of a Hypothetical 2D Coordination Polymer: [M(2-Me-tpn)(anion)₂]n
This protocol outlines a general solvothermal method for synthesizing a coordination polymer where this compound acts as a bridging ligand.
Materials:
-
This compound
-
Metal salt with a coordinating anion (e.g., M(NO₃)₂, M(OAc)₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Programmable oven
Procedure:
-
In a 20 mL glass vial, combine this compound (0.5 mmol) and the metal salt (0.5 mmol).
-
Add a solvent mixture of DMF and ethanol (e.g., 10 mL, 1:1 v/v).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial in a 23 mL Teflon-lined stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat to 120 °C over 2 hours.
-
Maintain the temperature at 120 °C for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours.
-
Collect the crystalline product by filtration, wash with fresh DMF (2 x 5 mL) and then ethanol (2 x 10 mL).
-
Dry the product in a desiccator.
Characterization:
The primary method for characterization would be single-crystal X-ray diffraction to determine the coordination environment and the network topology. Other relevant techniques include powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and elemental analysis. Hypothetical crystal data is presented in Table 2.
Data Presentation
Table 1: Hypothetical Characterization Data for [M(2-Me-tpn)₂Cl₂] Complexes
| Metal (M) | Color | IR ν(C≡N) (cm⁻¹) |
| Co(II) | Blue | 2245 |
| Ni(II) | Green | 2248 |
| Cu(II) | Pale Green | 2251 |
Note: A shift in the C≡N stretching frequency from free ligand (ca. 2230 cm⁻¹) to higher wavenumbers is indicative of coordination of the nitrile nitrogen to the metal center.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for a 2D Coordination Polymer [Zn(2-Me-tpn)(OAc)₂]n
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234 |
| b (Å) | 15.678 |
| c (Å) | 8.912 |
| β (°) | 98.76 |
| V (ų) | 1412.3 |
| Z | 4 |
| R₁ | 0.045 |
| wR₂ | 0.112 |
Signaling Pathways and Logical Relationships
The nitrile groups of this compound are the primary coordination sites. The potential coordination modes are depicted below. The choice of metal, counter-anion, and reaction conditions will dictate which coordination mode is adopted, leading to either discrete molecules or extended networks.
Application Notes and Protocols for High-Temperature Polymerization of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the high-temperature polymerization of 2-Methylterephthalonitrile, a monomer anticipated to yield a high-performance polymer with exceptional thermal stability. Due to the limited availability of specific literature on this particular monomer, the following protocols are based on established methods for the polymerization of analogous aromatic dinitriles, such as phthalonitriles and terephthalonitriles. The resulting polymer is expected to feature a network of triazine rings or other nitrogen-containing heterocyclic structures, contributing to its robust thermal and chemical resistance. These materials are of significant interest in the development of advanced composites, high-temperature adhesives, and functional materials for extreme environments. This guide outlines the necessary equipment, a step-by-step reaction procedure, and comprehensive methods for the characterization of the synthesized polymer.
Introduction
High-performance polymers are essential materials in industries that demand exceptional thermal, mechanical, and chemical stability, including aerospace, electronics, and automotive applications. Aromatic dinitriles are a promising class of monomers for the synthesis of such polymers due to their ability to form highly cross-linked, heterocyclic networks upon polymerization at elevated temperatures. The polymerization of these monomers, often catalyzed by Lewis acids, typically proceeds via the formation of triazine rings or other conjugated structures.[1][2]
This compound, as a substituted aromatic dinitrile, is a candidate for producing a novel high-performance polymer. The methyl substituent is expected to influence the polymer's processing characteristics and final properties. This document presents a comprehensive experimental setup and protocol for the laboratory-scale synthesis and characterization of the polymer derived from this compound.
Experimental Overview
The high-temperature polymerization of this compound is conducted as a bulk or melt polymerization in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride. The reaction is performed under an inert atmosphere to prevent oxidative degradation at elevated temperatures. The progress of the polymerization can be monitored by changes in the viscosity of the reaction mixture. The resulting polymer is then characterized to determine its chemical structure, thermal stability, and molecular weight distribution.
Experimental Workflow
Caption: Experimental workflow for the high-temperature polymerization of this compound.
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Anhydrous Zinc Chloride (ZnCl₂) | ≥98% | Commercially Available | Highly hygroscopic. Handle in a glovebox or dry atmosphere. |
| Hydrochloric Acid (HCl) | 37% | Commercially Available | For catalyst removal. |
| Acetone | ACS Grade | Commercially Available | For washing the polymer. |
| Deionized Water | High Purity | Laboratory Supply | For washing the polymer. |
| Nitrogen or Argon Gas | High Purity (99.999%) | Gas Supplier | For inert atmosphere. |
Equipment
-
High-temperature tube furnace with a programmable temperature controller
-
Quartz or high-temperature glass reaction tube (e.g., Schlenk tube)
-
Schlenk line or glovebox for inert atmosphere operations
-
Mortar and pestle
-
Mechanical stirrer (optional, for larger scale)
-
Vacuum oven
-
Standard laboratory glassware
-
Analytical balance
-
FTIR spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Gel Permeation Chromatography (GPC) system
Experimental Protocols
Preparation of the Monomer-Catalyst Mixture
-
In a dry glovebox or under a stream of inert gas, weigh 5.00 g of this compound and 0.25 g (5 wt%) of anhydrous zinc chloride into a clean, dry mortar.
-
Thoroughly grind the two components together with a pestle for 5-10 minutes to ensure a homogeneous mixture.
-
Transfer the resulting fine powder into a quartz reaction tube.
High-Temperature Polymerization
-
Assemble the reaction tube in the tube furnace, ensuring a proper seal and connection to a Schlenk line or inert gas source.
-
Purge the reaction tube with nitrogen or argon for at least 30 minutes to remove any residual air and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Program the furnace controller with the following temperature profile:
-
Ramp from room temperature to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 1 hour to ensure complete melting and initial reaction.
-
Ramp from 250°C to a final polymerization temperature of 480°C at a rate of 5°C/min.
-
Hold at 480°C for 4-6 hours. The reaction mixture will become increasingly viscous and eventually solidify.
-
-
After the hold time, turn off the furnace and allow the reaction tube to cool down to room temperature naturally.
Polymer Work-up and Purification
-
Once cooled, carefully remove the solid polymer from the reaction tube. The product will likely be a hard, dark-colored solid.
-
Grind the polymer into a fine powder using a mortar and pestle.
-
To remove the zinc chloride catalyst and any unreacted monomer, suspend the polymer powder in 100 mL of 1 M hydrochloric acid and stir for 4 hours at room temperature.
-
Filter the polymer and wash it repeatedly with deionized water until the filtrate is neutral (pH ~7).
-
Further wash the polymer with acetone to remove any low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.
-
Record the final yield of the polymer.
Characterization of the Polymer
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer and confirm the conversion of the nitrile groups.
-
Protocol:
-
Prepare a KBr pellet of the dried polymer powder or use an ATR-FTIR accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Analyze the spectrum for the disappearance of the C≡N stretching vibration (around 2230 cm⁻¹) and the appearance of new bands corresponding to triazine ring vibrations (typically around 1550 and 1350 cm⁻¹).
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer.
-
Protocol:
-
Place 5-10 mg of the dried polymer in an alumina TGA pan.
-
Heat the sample from room temperature to 1000°C at a heating rate of 10°C/min under both a nitrogen and an air atmosphere.
-
Record the onset of decomposition temperature (Td) and the char yield at 800°C.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and any other thermal transitions.
-
Protocol:
-
Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Heat the sample from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature at 20°C/min.
-
Perform a second heating scan under the same conditions to determine the Tg.
-
Expected Results and Data Presentation
The polymerization of this compound is expected to yield a thermally stable, amorphous polymer. The following tables summarize the anticipated analytical data for the synthesized polymer.
Table 1: Polymerization Reaction Summary (Hypothetical Data)
| Parameter | Value |
| Monomer | This compound |
| Catalyst | Anhydrous ZnCl₂ (5 wt%) |
| Polymerization Temperature | 480°C |
| Reaction Time | 6 hours |
| Polymer Yield | > 90% |
| Appearance | Dark, rigid solid |
| Solubility | Insoluble in common organic solvents |
Table 2: Thermal Properties (Hypothetical Data)
| Property | Value (N₂ atmosphere) | Value (Air atmosphere) |
| Td, 5% (5% weight loss) | ~520°C | ~500°C |
| Td, 10% (10% weight loss) | ~550°C | ~530°C |
| Char Yield at 800°C | > 70% | ~0% |
| Glass Transition Temperature (Tg) | > 400°C (or not detectable) | - |
Table 3: Spectroscopic Data Interpretation (Expected)
| Technique | Observation | Interpretation |
| FTIR | Disappearance of peak at ~2230 cm⁻¹ (C≡N). Appearance of peaks at ~1550 cm⁻¹ and ~1350 cm⁻¹. | Conversion of nitrile groups. Formation of triazine rings. |
| ¹³C Solid-State NMR | Appearance of a peak around 170 ppm. | Formation of carbon atoms in the triazine ring. |
Safety Precautions
-
High-temperature reactions should be conducted in a well-ventilated fume hood and behind a safety shield.
-
Anhydrous zinc chloride is corrosive and hygroscopic; handle it with appropriate personal protective equipment (PPE) in a dry environment.
-
This compound may be harmful if inhaled or ingested; consult the Safety Data Sheet (SDS) before use.
-
Handle hydrochloric acid with care in a fume hood, wearing appropriate PPE.
-
The reaction tube will be under a slight positive pressure of inert gas; ensure the system is properly vented.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low polymer yield | Incomplete reaction. | Increase reaction time or temperature. Ensure homogeneous mixing of monomer and catalyst. |
| Polymer is soluble | Low molecular weight. | Increase reaction time or temperature. Check for impurities in the monomer. |
| Inconsistent thermal data | Incomplete removal of catalyst or unreacted monomer. | Ensure thorough washing and purification of the polymer. |
| Foaming during polymerization | Presence of moisture or volatile impurities. | Ensure all materials and glassware are thoroughly dried. Use high-purity monomer. |
References
Application of 2-Methylterephthalonitrile in the Synthesis of Porous Polymers: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the synthesis of porous polymers utilizing 2-Methylterephthalonitrile as a key monomer. The focus is on the synthesis of Covalent Triazine Frameworks (CTFs), a class of porous organic polymers with significant potential in various applications, including gas storage, catalysis, and potentially drug delivery.
While direct experimental data for the polymerization of this compound is not extensively documented in publicly available literature, this guide extrapolates from well-established protocols for structurally analogous monomers, primarily terephthalonitrile (1,4-dicyanobenzene). The presence of the methyl group on the aromatic ring of this compound is anticipated to influence the polymer's properties, potentially enhancing its hydrophobicity and altering its porous architecture.
Introduction to Porous Polymers from Dinitriles
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability.[1] Among these, Covalent Triazine Frameworks (CTFs) are synthesized through the cyclotrimerization of aromatic nitrile monomers, resulting in a network of triazine rings linked by the organic spacers of the monomer.[2] The ionothermal synthesis method, typically employing molten zinc chloride (ZnCl₂) as both a solvent and a Lewis acid catalyst, is a common and effective route to produce CTFs.[3][4]
The incorporation of a methyl group, as in this compound, is expected to introduce steric hindrance during the polymerization process. This may affect the final structure and porosity of the resulting polymer, potentially leading to materials with unique adsorption and catalytic properties.
Experimental Protocols
This section details the proposed experimental protocols for the synthesis and characterization of porous polymers from this compound. These protocols are adapted from established procedures for the synthesis of CTFs from terephthalonitrile.[5]
Synthesis of Porous Polymer via Ionothermal Method
Objective: To synthesize a Covalent Triazine Framework from this compound.
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Deionized water
-
Ethanol
Equipment:
-
Pyrex ampoule
-
Schlenk line or glovebox
-
Tube furnace
-
Buchner funnel and filter paper
-
Beakers and flasks
-
Stirring hotplate
-
Vacuum oven
Procedure:
-
Preparation of Reactants: In an inert atmosphere (e.g., a glovebox), thoroughly mix this compound and anhydrous ZnCl₂ in a molar ratio of 1:5 in a Pyrex ampoule.
-
Sealing the Ampoule: Evacuate the ampoule using a Schlenk line and seal it under vacuum.
-
Polymerization: Place the sealed ampoule in a tube furnace and heat to 400°C for 48 hours. The furnace should be ramped to the target temperature at a controlled rate (e.g., 5°C/min).
-
Cooling and Opening: After the reaction is complete, allow the furnace to cool down to room temperature. Carefully open the ampoule in a fume hood.
-
Purification:
-
Grind the resulting black solid monolith into a fine powder.
-
Stir the powder in deionized water for 72 hours to dissolve the bulk of the ZnCl₂.
-
Isolate the solid by filtration and then stir it in a 2 M aqueous HCl solution for 24 hours to remove any remaining inorganic salts.
-
Filter the product and wash it thoroughly with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with ethanol.
-
-
Drying: Dry the purified porous polymer in a vacuum oven at 120°C overnight.
Characterization of the Porous Polymer
Objective: To determine the physical and chemical properties of the synthesized porous polymer.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of triazine rings and the consumption of the nitrile groups.
-
Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Nitrogen Adsorption-Desorption Analysis (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution.
Quantitative Data Summary
The following table presents typical data obtained for Covalent Triazine Frameworks synthesized from the parent monomer, terephthalonitrile (CTF-1), which can serve as a benchmark for the expected properties of the polymer derived from this compound. The presence of the methyl group may lead to variations in these values.
| Property | CTF-1 (from Terephthalonitrile) | Expected Range for Methylated Analog |
| BET Surface Area (m²/g) | 700 - 2500[3] | Potentially lower due to steric hindrance |
| Pore Volume (cm³/g) | 0.3 - 1.5 | Dependent on packing and porosity |
| Pore Size (nm) | Microporous (<2 nm)[6] | Primarily microporous |
| Thermal Stability (°C) | > 400[6] | Expected to be high |
Visualizing the Process and Logic
To better illustrate the synthesis and characterization workflow, the following diagrams are provided.
Potential Applications in Drug Development
While the primary applications of CTFs are in gas storage and catalysis, their high surface area and tunable porosity make them potential candidates for drug delivery systems. The hydrophobic nature imparted by the methyl group in the polymer from this compound could be advantageous for encapsulating and delivering hydrophobic drug molecules. Further research would be required to assess the biocompatibility and drug release kinetics of this specific porous polymer.
Conclusion
The synthesis of porous polymers from this compound, specifically Covalent Triazine Frameworks, presents an exciting avenue for the development of novel materials with tailored properties. By adapting established ionothermal synthesis protocols, researchers can explore the impact of the methyl functionality on the polymer's structure, porosity, and performance in various applications. The detailed protocols and conceptual frameworks provided herein serve as a valuable resource for initiating research in this promising area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methylterephthalonitrile as a Building Block for Functional Materials
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of functional materials synthesized directly from 2-methylterephthalonitrile. The following application notes and protocols are therefore based on generalized principles for the synthesis of functional polymers from analogous dinitrile and phthalonitrile monomers. These are intended to provide a conceptual framework and a starting point for research and development rather than being established, validated procedures for this specific molecule.
Introduction to this compound
This compound is an aromatic dinitrile with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol . Its structure, featuring a benzene ring substituted with two nitrile groups and one methyl group, suggests its potential as a monomer for the synthesis of various functional polymers. The nitrile groups can undergo cyclotrimerization or other polymerization reactions to form highly cross-linked, thermally stable networks, such as poly(phthalocyanine) or porous organic polymers (POPs). The methyl group may influence the solubility of the monomer and the properties of the resulting polymer.
Potential Applications of Functional Materials Derived from this compound:
-
Porous Organic Polymers (POPs) for Gas Sorption and Separation: The rigid, aromatic structure of polymers derived from this compound could lead to materials with high porosity and surface area, making them suitable for applications like carbon dioxide capture or the separation of other gases.
-
High-Performance Thermosetting Resins: Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability. Materials derived from this compound could find use as matrices for high-temperature composites, adhesives, and coatings in the aerospace and electronics industries.
-
Catalyst Supports: The porous nature and potential for functionalization of polymers from this monomer could make them suitable as supports for catalytic nanoparticles or organometallic catalysts.
Hypothetical Application Note: Synthesis of a Microporous Organic Polymer (MOP-1-Me) from this compound for CO₂ Capture
This application note describes a hypothetical synthesis of a microporous organic polymer, designated MOP-1-Me, from this compound. The synthesis is based on an ionothermal cyclotrimerization reaction of the nitrile groups, a common method for creating porous networks from dinitrile monomers.
Table 1: Hypothetical Properties of MOP-1-Me
| Property | Value | Method of Determination |
| BET Surface Area | 650 m²/g | Nitrogen Physisorption at 77 K |
| Total Pore Volume | 0.45 cm³/g | Nitrogen Physisorption at 77 K |
| CO₂ Uptake (273 K, 1 bar) | 12.5 wt% (2.84 mmol/g) | Volumetric Gas Adsorption |
| CO₂/N₂ Selectivity (273 K) | 35 | Ideal Adsorbed Solution Theory (IAST) |
| Decomposition Temperature | > 400 °C | Thermogravimetric Analysis (TGA) |
Detailed Experimental Protocol: Ionothermal Synthesis of MOP-1-Me
This protocol outlines a generalized procedure for the synthesis of a microporous organic polymer from this compound via an ionothermal reaction.
Materials:
-
This compound (monomer)
-
Zinc chloride (ZnCl₂, catalyst and solvent)
-
Pyrex glass tube
-
High-vacuum line
-
Tube furnace
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 5 M aqueous solution
-
Soxhlet extraction apparatus
-
Cellulose thimble
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glovebox under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 7.03 mmol) and zinc chloride (5.0 g, 36.7 mmol) to a Pyrex glass tube.
-
Thoroughly mix the solids.
-
-
Polymerization Reaction:
-
Evacuate the Pyrex tube on a high-vacuum line to a pressure of approximately 10⁻³ torr.
-
Seal the tube using a torch while under vacuum.
-
Place the sealed tube in a tube furnace.
-
Heat the furnace to 400 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction, allow the furnace to cool to room temperature naturally.
-
-
Purification of the Polymer:
-
Carefully break open the cooled Pyrex tube in a well-ventilated fume hood.
-
Grind the resulting solid monolith into a fine powder using a mortar and pestle.
-
Wash the powder with deionized water (3 x 100 mL) and methanol (3 x 100 mL) to remove the bulk of the zinc chloride.
-
Stir the powder in a 5 M aqueous HCl solution (200 mL) for 24 hours to remove any remaining zinc salts.
-
Filter the solid and wash with copious amounts of deionized water until the filtrate is neutral (pH ~7).
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and oligomeric species.
-
Dry the purified polymer (MOP-1-Me) in a vacuum oven at 150 °C for 24 hours.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of triazine ring vibrations (~1510 and ~1360 cm⁻¹).
-
Solid-State ¹³C NMR Spectroscopy: To characterize the carbon framework of the polymer.
-
Powder X-ray Diffraction (PXRD): To assess the amorphous or crystalline nature of the material.
-
Nitrogen Physisorption Analysis (at 77 K): To determine the BET surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Gas Adsorption Measurements: To quantify the CO₂ and N₂ uptake capacities at various pressures and temperatures.
Visualizations
Caption: Workflow for the hypothetical synthesis of MOP-1-Me.
Caption: Potential of this compound as a building block.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Methylterephthalonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are generalized procedures based on established methods for the synthesis of metal-organic frameworks (MOFs) with structurally similar linkers. As there is limited specific literature on the direct use of 2-Methylterephthalonitrile for MOF synthesis, this document outlines a necessary preliminary hydrolysis step to convert the nitrile into a suitable carboxylic acid linker, followed by a standard solvothermal MOF synthesis. The quantitative data presented is hypothetical and representative of typical values for analogous MOFs.
Overview and Rationale
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and potential for functionalization make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.
The starting material, this compound, is not a typical linker for MOF synthesis due to the nitrile functional groups (-CN). A more suitable linker is its dicarboxylic acid analogue, 2-Methylterephthalic acid. Therefore, a two-stage process is proposed:
-
Hydrolysis: Conversion of this compound to 2-Methylterephthalic acid.
-
Solvothermal Synthesis: Reaction of 2-Methylterephthalic acid with a metal precursor (in this case, a zirconium salt) to form the MOF.
This protocol details the synthesis of a zirconium-based MOF (Zr-MOF), analogous to the well-studied UiO-66, using 2-Methylterephthalic acid derived from this compound. Zirconium-based MOFs are known for their exceptional thermal and chemical stability.
Experimental Protocols
Stage 1: Hydrolysis of this compound to 2-Methylterephthalic Acid
This protocol is adapted from methods for the oxidation of similar precursors.
Materials and Equipment:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve NaOH in deionized water to create an alkaline solution.
-
Add this compound and KMnO₄ to the solution.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with a small amount of hot deionized water.
-
Combine the filtrates and acidify with concentrated HCl to a pH of 1-2. A white precipitate of 2-Methylterephthalic acid will form.
-
Collect the white precipitate by filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
Stage 2: Solvothermal Synthesis of Zr-MOF with 2-Methylterephthalic Acid
This protocol is a generalized method for the synthesis of zirconium-based MOFs.[1][2]
Materials and Equipment:
-
2-Methylterephthalic acid (from Stage 1)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (as a modulator)
-
Teflon-lined stainless steel autoclave
-
Laboratory oven
-
Centrifuge
-
Ultrasonicator
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 0.04 mmol) and 2-Methylterephthalic acid (e.g., 0.04 mmol) in a mixture of DMF (e.g., 4 mL) and formic acid (e.g., 0.8 mL).[1]
-
Sonicate the mixture for approximately 20-30 minutes until all solids are fully dissolved.[1]
-
Transfer the clear solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a laboratory oven preheated to 120 °C for 48 hours.[1]
-
After the reaction, cool the autoclave to room temperature.
-
Collect the resulting white crystalline powder by centrifugation.
Post-Synthesis Purification and Activation
To achieve a porous material, unreacted starting materials and solvent molecules within the pores must be removed.[3]
Procedure:
-
Wash the collected MOF powder with fresh DMF three times to remove unreacted precursors. Use centrifugation to separate the solid from the supernatant after each wash.
-
To exchange the high-boiling point DMF, immerse the MOF in a low-boiling point solvent such as acetone or ethanol. Stir for three days, replacing the solvent three times per day.[1][3]
-
After the solvent exchange, dry the sample under vacuum at 100-150 °C overnight to obtain the activated, porous MOF.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesized Zr-MOF based on typical results for analogous structures like UiO-66 and its derivatives.[4]
| Parameter | Hypothetical Value | Method of Analysis |
| Yield | 80-90% | Gravimetric |
| BET Surface Area | 1000 - 1500 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.5 - 0.8 cm³/g | N₂ Adsorption at 77 K |
| Thermal Stability | Up to 450 °C | Thermogravimetric Analysis (TGA) |
| Crystal Structure | Cubic | Powder X-ray Diffraction (PXRD) |
Visualizations
Workflow for the Synthesis of Zr-MOF from this compound
Caption: Overall workflow for the synthesis of a Zr-MOF.
Logical Relationship in Solvothermal Synthesis
Caption: Key components for the solvothermal synthesis of the Zr-MOF.
References
- 1. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
High-Yield Synthesis of Phthalocyanines from 2-Methylterephthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of symmetrically substituted octamethylphthalocyanines. The synthesis originates from 2-methylterephthalonitrile or its isomer, 3,6-dimethylphthalonitrile, through a cyclotetramerization reaction. This process can be adapted to produce metal-free phthalocyanines as well as various metallophthalocyanines, which are of significant interest in fields such as photodynamic therapy, catalysis, and materials science.
Overview of Synthesis
The core of the synthesis involves the cyclotetramerization of four molecules of a substituted phthalonitrile, in this case, a dimethyl-substituted phthalonitrile, to form the highly conjugated phthalocyanine macrocycle. The reaction can be templated around a central metal ion to yield a metallophthalocyanine or conducted in the presence of a strong base to produce the metal-free analogue. The general reaction scheme is depicted below.
A [label="this compound\n(or 3,6-Dimethylphthalonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cyclotetramerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Metal-Free Octamethylphthalocyanine", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Metallated Octamethylphthalocyanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Metal Salt (e.g., Zn(OAc)₂, CuCl₂)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="High-Boiling Solvent\n(e.g., Pentanol, DMAE)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Base (e.g., DBU, Lithium)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C [label="Base-catalyzed"]; B -> D [label="Metal-templated"]; E -> D; F -> B; G -> C; }
Caption: General workflow for the synthesis of octamethylphthalocyanines.Experimental Protocols
The following protocols are based on established methods for the synthesis of peripherally substituted phthalocyanines and have been adapted for the use of dimethyl-substituted phthalonitriles.
Synthesis of Metal-Free 1,4,8,11,15,18,22,25-Octamethylphthalocyanine
This protocol describes the synthesis of the metal-free phthalocyanine derivative via a base-catalyzed cyclotetramerization.
Materials:
-
3,6-Dimethylphthalonitrile
-
1-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Lithium metal
-
Methanol
-
Glacial Acetic Acid
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis, including a reflux condenser
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dimethylphthalonitrile (4.0 mmol, 1.0 eq).
-
Add dry 1-pentanol (20 mL) to the flask.
-
Under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of a strong base. Two options are common:
-
Option A (DBU): Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol, 0.1 eq).
-
Option B (Lithium): Add small pieces of lithium metal (0.4 mmol, 0.1 eq) to form the lithium pentoxide base in situ.
-
-
Heat the reaction mixture to reflux (approximately 138°C) and maintain for 6-8 hours. The solution will gradually turn deep green or blue.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Precipitate the crude product by adding methanol (50 mL).
-
If lithium was used, neutralize the mixture by adding a few drops of glacial acetic acid until the solution is no longer basic.
-
Collect the solid precipitate by suction filtration.
-
Wash the precipitate sequentially with water, ethanol, and hexane to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by train sublimation.
Synthesis of Zinc(II) 1,4,8,11,15,18,22,25-Octamethylphthalocyanine
This protocol details the template-driven synthesis of the zinc(II) phthalocyanine complex.
Materials:
-
3,6-Dimethylphthalonitrile
-
Zinc(II) Acetate (Zn(OAc)₂) or Zinc(II) Chloride (ZnCl₂)
-
1-Pentanol or N,N-Dimethylaminoethanol (DMAE)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 3,6-dimethylphthalonitrile (4.0 mmol, 4.0 eq) and anhydrous Zinc(II) Acetate (1.0 mmol, 1.0 eq).
-
Add a high-boiling solvent such as 1-pentanol or DMAE (20 mL).
-
Add a catalytic amount of DBU (e.g., 2-3 drops).
-
Under an inert atmosphere, heat the mixture to reflux (for 1-pentanol) or to approximately 140-150°C (for DMAE) with stirring for 4-6 hours.
-
Monitor the reaction progress by observing the formation of the characteristic green-blue phthalocyanine color.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol (100 mL) to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by methanol and acetone to remove impurities.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone or ethanol) to remove any remaining unreacted phthalonitrile and other soluble impurities.
Synthesis of Copper(II) 1,4,8,11,15,18,22,25-Octamethylphthalocyanine
This protocol outlines the synthesis of the copper(II) phthalocyanine complex.
Materials:
-
3,6-Dimethylphthalonitrile
-
Copper(II) Chloride (CuCl₂)
-
1-Pentanol or other high-boiling solvent
-
Ammonium molybdate (catalyst, optional)
-
Urea (optional, can improve yield in some cases)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Combine 3,6-dimethylphthalonitrile (4.0 mmol, 4.0 eq) and anhydrous Copper(II) Chloride (1.0 mmol, 1.0 eq) in a round-bottom flask.
-
(Optional) Add urea (10 mmol) and a catalytic amount of ammonium molybdate.
-
Add 1-pentanol (20 mL) as the solvent.
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring for 4-8 hours.
-
After cooling, precipitate the product by adding methanol (100 mL).
-
Filter the solid and wash extensively with hot water, ethanol, and acetone.
-
Purify the crude product by Soxhlet extraction with ethanol and then toluene to remove soluble impurities. The final product is typically a dark blue solid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of octamethyl-substituted phthalocyanines. Yields can vary based on the specific reaction conditions and purity of reagents.
Table 1: Synthesis Conditions and Yields
| Phthalocyanine Derivative | Metal Salt | Solvent | Base/Catalyst | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Metal-Free | None | 1-Pentanol | DBU or Li | ~138 | 6-8 | 40-60 |
| Zinc(II) | Zn(OAc)₂ | DMAE | DBU | 140-150 | 4-6 | 70-85 |
| Copper(II) | CuCl₂ | 1-Pentanol | - | ~138 | 4-8 | 75-90 |
Table 2: Spectroscopic Characterization Data
| Phthalocyanine Derivative | UV-vis λmax (Q-band) in CHCl₃ (nm) |
| Metal-Free | ~700, ~665, ~640, ~610 |
| Zinc(II) | ~680 |
| Copper(II) | ~685 |
Note: The Q-band of the metal-free phthalocyanine is split due to its lower symmetry (D2h) compared to the metallated counterparts (D4h).
Logical Relationships in Synthesis
The choice of reagents and reaction conditions directly influences the final product and its purity. The following diagram illustrates the key decision points and their outcomes in the synthesis process.
Start [label="Start: 3,6-Dimethylphthalonitrile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Condition [label="Reaction Condition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Metal_Salt [label="Metal Salt Added?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Strong Base Added?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metal_Pc [label="Metallated Phthalocyanine", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metal_Free_Pc [label="Metal-Free Phthalocyanine", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/Soxhlet/Sublimation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Pure Phthalocyanine", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
Start -> Condition; Condition -> Metal_Salt [label=" Metal Templated"]; Condition -> Base [label=" Base Catalyzed"]; Metal_Salt -> Metal_Pc [label="Yes"]; Base -> Metal_Free_Pc [label="Yes"]; Metal_Pc -> Purification; Metal_Free_Pc -> Purification; Purification -> Final_Product; }
Caption: Decision pathway for the synthesis of different phthalocyanine types.These protocols and notes provide a comprehensive guide for the high-yield synthesis of octamethyl-substituted phthalocyanines. Researchers are encouraged to optimize these procedures for their specific applications and available laboratory equipment. Proper safety precautions should be taken when handling all chemicals, particularly high-boiling solvents and strong bases.
Application Notes and Protocols: 2-Methylterephthalonitrile in Novel Catalyst Development
Introduction
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of established research detailing the direct application of 2-Methylterephthalonitrile in the development of novel catalysts. While the broader class of nitrile-containing compounds and terephthalic acid derivatives are utilized in various catalytic systems, specific data and protocols for this compound remain largely undocumented in the context of catalyst synthesis or as a direct precursor.
This document, therefore, aims to provide a foundational understanding of related catalytic concepts where analogous structures are employed. The provided information is intended to serve as a theoretical and practical guide for researchers and drug development professionals interested in exploring the potential of this compound in catalysis. The experimental protocols and data presented are based on closely related compounds and established catalytic principles.
I. Theoretical Framework: Potential Catalytic Applications
While direct applications are not documented, the chemical structure of this compound suggests several potential avenues for its use in catalyst development:
-
As a Ligand for Metal Complexes: The two nitrile groups can potentially coordinate with metal centers to form stable complexes. These complexes could exhibit catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The methyl group could influence the steric and electronic properties of the resulting catalyst, potentially leading to unique selectivity.
-
As a Monomer for Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid structure and functional groups of this compound make it a candidate as a building block for porous materials. These materials, with high surface areas and tunable pore sizes, can serve as heterogeneous catalysts or catalyst supports. The nitrile groups could act as anchoring sites for catalytically active metal nanoparticles or as basic catalytic sites themselves.
-
As a Precursor to Catalytically Active Species: Through chemical modification, the nitrile groups could be converted into other functional groups, such as amines or carboxylic acids. These modified molecules could then be used to synthesize catalysts with specific properties.
II. Related Experimental Protocols and Data
Given the lack of specific data for this compound, this section presents protocols and data for analogous systems. Researchers can adapt these methodologies as a starting point for investigating this compound.
A. Synthesis of Metal-Organic Frameworks (MOFs) using Terephthalate-based Ligands
MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. While terephthalic acid is a common linker, the dinitrile functionality of this compound could potentially be hydrolyzed in situ or used directly. The following is a general protocol for the synthesis of a Zr-based MOF, which is known for its stability and catalytic activity.[1]
Experimental Protocol: Synthesis of a Zr-Terephthalate MOF
-
Materials: Zirconium(IV) chloride (ZrCl₄), Terephthalic acid (or a derivative), N,N-Dimethylformamide (DMF), Benzoic acid (as a modulator).
-
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 125 mg, 0.54 mmol) and terephthalic acid (e.g., 125 mg, 0.75 mmol) in DMF (e.g., 20 mL).
-
Add a modulator, such as benzoic acid (e.g., 275 mg, 2.25 mmol), to the solution. The modulator helps to control the crystallinity and defect density of the MOF.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
After cooling to room temperature, a white crystalline powder should be formed.
-
Collect the solid by centrifugation or filtration.
-
Wash the product with DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent completely.
-
Table 1: Representative Data for Catalytic Performance of Zr-based MOFs in Aldol Condensation [1]
| Catalyst | Reaction | Substrates | Product Yield (%) | Selectivity (%) |
| UiO-66 | Cross-Aldol Condensation | Benzaldehyde + Heptanal | >99 | >99 |
| UiO-66(NH₂) | Cross-Aldol Condensation | Benzaldehyde + Heptanal | >99 | >99 |
Note: This data is for a standard Zr-terephthalate MOF and its amino-functionalized derivative. It serves as a benchmark for what could be expected from a MOF synthesized with a this compound-derived linker.
B. Catalytic Hydrogenation of Nitriles
The catalytic hydrogenation of nitriles to amines is a crucial industrial process. While there is no specific data for this compound, benzonitrile is a commonly studied substrate. Atomically dispersed metal catalysts have shown high activity and selectivity in this reaction.[2]
Experimental Protocol: Catalytic Transfer Hydrogenation of Benzonitrile [2]
-
Catalyst Preparation: A supported palladium catalyst (e.g., Pd on nanodiamond-graphene) is prepared by an impregnation-reduction method.
-
Reaction Setup:
-
In a reaction vessel, add the catalyst (e.g., 30 mg), the nitrile substrate (e.g., benzonitrile, 0.5 mmol), and a hydrogen donor (e.g., ammonia borane, 4 mmol).
-
Add the solvent (e.g., methanol, 10 mL).
-
Seal the vessel and heat the reaction mixture to a specific temperature (e.g., 60 °C) with stirring.
-
-
Analysis: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Table 2: Performance of Atomically Dispersed Pd Catalysts in Benzonitrile Hydrogenation [2]
| Catalyst | Product | Conversion (%) (at 2h) | Selectivity (%) (at 2h) |
| Pd₁/ND@G | Benzylamine | ~90 | ~95 |
| Pdₙ/ND@G | Dibenzylamine | ~98 | ~90 (for secondary amine) |
Note: This data illustrates how different catalyst structures (single atoms vs. clusters) can influence the selectivity towards primary or secondary amines in nitrile hydrogenation.
III. Visualizations of Related Concepts
To further aid researchers, the following diagrams illustrate key concepts in catalysis that could be relevant to the study of this compound.
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Generalized reaction pathway for the catalytic hydrogenation of nitriles.
While direct experimental evidence for the use of this compound in catalyst development is currently lacking in the scientific literature, its chemical structure suggests potential applications as a ligand, a monomer for porous materials, or a precursor to other catalytically relevant molecules. The protocols and data provided for analogous systems, such as terephthalate-based MOFs and the catalytic hydrogenation of benzonitrile, offer a solid starting point for researchers wishing to explore the catalytic potential of this compound. Further investigation in this area could lead to the discovery of novel catalysts with unique properties and applications.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-Methylterephthalonitrile, a valuable dinitrile intermediate in the development of various organic compounds. The synthesis is based on a double Sandmeyer reaction, a reliable method for the conversion of aromatic diamines to their corresponding dinitriles.
Overview
The synthesis of this compound is achieved through a two-step, one-pot procedure starting from 2,5-Diaminotoluene. The first step involves the diazotization of the diamine with sodium nitrite in an acidic medium to form the corresponding bis(diazonium) salt. This intermediate is then subjected to a cyanation reaction using a copper(I) cyanide solution to yield the final product.
Chemical Reaction Scheme
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 2,5-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 95-70-5 | Toxic if swallowed, Harmful in contact with skin, May cause an allergic skin reaction, Suspected of causing genetic defects, May cause cancer.[1][2][3][4][5] |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic if swallowed, Causes serious eye irritation, Very toxic to aquatic life.[6][7][8][9][10] |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage, May cause respiratory irritation. |
| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | Fatal if swallowed, in contact with skin or if inhaled, Very toxic to aquatic life with long lasting effects.[11][12][13] |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Fatal if swallowed, in contact with skin or if inhaled, Very toxic to aquatic life with long lasting effects. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | May cause cancer, Causes skin and eye irritation, May cause drowsiness or dizziness. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | None |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |
Experimental Protocol
Safety Precautions: This procedure involves highly toxic and hazardous materials. It must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Have an emergency plan and appropriate quenching agents (e.g., sodium hypochlorite solution for cyanide) readily available.
Part 1: Preparation of the Copper(I) Cyanide Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 24.5 g (0.274 mol) of copper(I) cyanide in a solution of 32.0 g (0.653 mol) of sodium cyanide in 150 mL of water.
-
Stir the mixture until a clear solution is obtained. Cool the solution to 0-5 °C in an ice-water bath.
Part 2: Diazotization of 2,5-Diaminotoluene
-
In a separate 1 L beaker, add 15.0 g (0.123 mol) of 2,5-diaminotoluene to 150 mL of water and 30 mL of concentrated hydrochloric acid.
-
Stir the mixture until the diamine dissolves completely. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of 18.0 g (0.261 mol) of sodium nitrite in 50 mL of water dropwise to the cooled diamine solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting bis(diazonium) salt solution for an additional 15 minutes at 0-5 °C.
Part 3: Sandmeyer Cyanation Reaction
-
Slowly add the cold bis(diazonium) salt solution from Part 2 to the cold copper(I) cyanide solution from Part 1 with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Part 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 2,5-Diaminotoluene |
| Product | This compound |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| Theoretical Yield | (To be calculated based on the starting amount) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Appearance | (To be observed) |
| Melting Point | (To be measured) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. hillbrothers.com [hillbrothers.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemos.de [chemos.de]
- 9. chemtradelogistics.com [chemtradelogistics.com]
- 10. valudor.com [valudor.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Common impurities in 2-Methylterephthalonitrile and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities in 2-Methylterephthalonitrile and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most prevalent impurities in this compound typically originate from its synthesis, which is commonly the vapor-phase ammoxidation of p-xylene. These impurities can be categorized as follows:
-
Unreacted Starting Materials and Intermediates:
-
p-Xylene: Incomplete conversion during the reaction.
-
p-Tolunitrile: An intermediate product from the partial ammoxidation of one methyl group of p-xylene.
-
-
Reaction Byproducts:
-
Structurally Similar Impurities:
Q2: My final product of this compound has a low melting point and appears discolored. What is the likely cause?
A2: A low melting point and discoloration are strong indicators of residual impurities. Unreacted p-xylene and p-tolunitrile can act as solvents, depressing the melting point. Colored byproducts from oxidation reactions can also contribute to discoloration. It is recommended to analyze your sample using techniques like GC-MS or HPLC to identify the specific impurities present.
Q3: I am observing a significant amount of p-tolunitrile in my product. How can I minimize its formation?
A3: The presence of a high concentration of the mononitrile intermediate, p-tolunitrile, suggests that the ammoxidation reaction has not gone to completion. To favor the formation of the dinitrile, you can adjust the reaction conditions. Optimizing parameters such as reaction temperature, residence time, and the molar ratios of ammonia and oxygen to p-xylene can enhance the conversion of the intermediate to the final product.[1][2]
Q4: Are there any particularly challenging impurities to remove from this compound?
A4: Yes, structurally similar impurities, such as isomeric dinitriles (if a mixed xylene feed is used) or phthalimide byproducts, can be particularly difficult to remove by standard crystallization due to similar solubility profiles and physical properties.[3][4] In such cases, a multi-step purification approach, potentially involving chromatography, may be necessary.
Troubleshooting Guides
Issue: Poor Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| High concentration of highly soluble impurities | If the crude product is heavily contaminated with impurities like unreacted p-xylene or p-tolunitrile, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as fractional distillation under reduced pressure, to remove the more volatile impurities before recrystallization. |
| Co-crystallization of impurities | Structurally similar impurities may co-crystallize with the product. Experiment with different solvent systems for recrystallization. A solvent system that maximizes the solubility difference between this compound and the problematic impurity should be chosen. |
| Product loss during filtration | Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of cold solvent to avoid significant product dissolution. |
Issue: Incomplete Removal of Colored Impurities
| Potential Cause | Troubleshooting Step |
| Adsorbed colored byproducts | Colored impurities, often polar oxidation products, can adsorb onto the surface of the product crystals. Consider treating a solution of the crude product with activated carbon before recrystallization to adsorb these impurities. |
| Thermally sensitive impurities | If using distillation for purification, prolonged exposure to high temperatures can cause degradation and the formation of colored byproducts. Utilize vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Data Presentation
Table 1: Common Impurities in this compound and Their Typical Removal Methods
| Impurity | Chemical Formula | Typical Origin | Recommended Removal Method(s) |
| p-Xylene | C₈H₁₀ | Unreacted starting material | Fractional Distillation, Recrystallization |
| p-Tolunitrile | C₈H₇N | Reaction intermediate | Fractional Distillation, Recrystallization |
| Benzonitrile | C₇H₅N | Reaction byproduct | Fractional Distillation |
| Terephthalic Acid | C₈H₆O₄ | Hydrolysis of nitrile groups | Base wash followed by recrystallization |
| Benzoic Acid | C₇H₆O₂ | Oxidation and hydrolysis | Base wash followed by recrystallization |
| Phthalimide analogs | C₈H₅NO₂ (example) | Side reaction during synthesis | Column Chromatography, Recrystallization (can be difficult) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, or a mixture of toluene and heptane.
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a short period.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: For non-polar impurities, a normal-phase silica gel column is typically effective. The eluent system should be chosen based on thin-layer chromatography (TLC) analysis to achieve good separation between this compound and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of the silica gel in the initial, less polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 3. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 4. Mechanism of the Products Formation in the Vapor Phase Ammoxidation Reaction of 4-Phenyl-o-Xylene [scirp.org]
Technical Support Center: 2-Methylterephthalonitrile Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and subsequent reactions of 2-Methylterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic dinitrile. Its structure, featuring two nitrile groups and a methyl group on a benzene ring, makes it a valuable intermediate in the synthesis of various specialty polymers, functional dyes, and pharmaceutical compounds. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing pathways to a diverse range of molecules.
Q2: What is the most common industrial synthesis route for this compound?
The most probable industrial route is the vapor-phase ammoxidation of 2,5-dimethylbenzonitrile or directly from p-xylene. This process involves reacting the starting material with ammonia and oxygen at high temperatures over a metal oxide catalyst.[1][2]
Q3: What are the key challenges in working with this compound?
Key challenges include controlling the selectivity during synthesis to minimize side products, managing the reactivity of the two nitrile groups in subsequent reactions to achieve desired mono- or di-substituted products, and purification of the final products.
Troubleshooting Guide: Synthesis of this compound via Ammoxidation
The synthesis of this compound via ammoxidation of p-xylene is a high-temperature, catalytic gas-phase reaction. Below are common problems and their potential solutions.
Problem 1: Low Yield of this compound
Low yield is a frequent issue in ammoxidation reactions and can be attributed to several factors.
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | The reaction is highly temperature-dependent. A temperature that is too low will result in low conversion of the starting material. Conversely, a temperature that is too high can lead to the formation of carbon oxides and other degradation products. The typical temperature range for ammoxidation of xylenes is 375°C to 500°C.[1] |
| Incorrect Reactant Molar Ratios | The molar ratios of ammonia to xylene and oxygen to xylene are critical. An insufficient amount of ammonia can lead to the formation of partially oxidized products, while an excess can increase operational costs. The molar ratio of ammonia to xylene is typically no more than 3:1, and the oxygen to xylene ratio is also around 3:1 or less.[1] |
| Catalyst Deactivation | The catalyst, often a vanadium-based mixed metal oxide, can deactivate over time due to coking or poisoning.[2] Consider regenerating the catalyst according to the manufacturer's instructions or replacing it. |
| Poor Feedstock Purity | Impurities in the p-xylene or ammonia feed can poison the catalyst and lead to side reactions. Ensure high-purity starting materials are used. |
Problem 2: Formation of Significant Side Products
The formation of side products reduces the yield of the desired dinitrile and complicates purification.
| Side Product | Potential Cause and Solution |
| Tolunitriles (mono-nitriles) | Incomplete conversion of the intermediate mononitrile to the dinitrile. This can be addressed by optimizing the reaction time and temperature to favor the second ammoxidation step. |
| Carbon Oxides (CO, CO₂) | Over-oxidation of the xylene feedstock. This is often caused by excessively high temperatures or a high oxygen-to-xylene ratio.[1] Careful control of these parameters is essential. |
| Phthalimide Derivatives | Hydrolysis of the dinitrile product can occur, especially if there is water vapor present at high temperatures. This can lead to the formation of imides.[3] Ensuring anhydrous conditions can minimize this side reaction. |
Experimental Protocol: Ammoxidation of p-Xylene (General Procedure)
This is a generalized protocol based on similar ammoxidation reactions.[1]
-
Catalyst Loading: A fixed-bed reactor is loaded with a vanadium-based catalyst supported on a carrier like alumina.
-
Reaction Feed: A gaseous mixture of p-xylene, ammonia, and air (as the oxygen source) is preheated and fed into the reactor. Typical volume percentages in the feed are 3-10% xylene, 7-25% ammonia, and 10-20% oxygen.[1]
-
Reaction Conditions: The reactor is maintained at a temperature between 400°C and 450°C and a pressure of around 3 psig.[1]
-
Product Collection: The effluent gas stream from the reactor is cooled to condense the solid this compound and other products.
-
Purification: The crude product is then purified, typically by recrystallization or sublimation, to separate it from unreacted starting materials and side products.
Troubleshooting Workflow for Ammoxidation Synthesis
Troubleshooting Guide: Hydrolysis of this compound
The hydrolysis of the nitrile groups to carboxylic acids is a common subsequent reaction. Controlling the extent of hydrolysis (mono- vs. di-acid) can be challenging.
Problem 3: Incomplete or Over-Hydrolysis
Achieving the desired degree of hydrolysis requires careful control of reaction conditions.
| Issue | Potential Cause and Solution |
| Incomplete Hydrolysis to the Diacid | Insufficiently harsh conditions. Complete hydrolysis to the dicarboxylic acid typically requires strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and prolonged heating. |
| Over-Hydrolysis to the Diacid (when mono-acid is desired) | Reaction conditions are too harsh. To favor the formation of the mono-acid, milder conditions such as using a weaker base or a lower reaction temperature should be employed. Careful monitoring of the reaction progress by techniques like TLC or HPLC is crucial. |
| Formation of Amide Intermediate | Hydrolysis proceeds in two steps: nitrile to amide, then amide to carboxylic acid. If the reaction is stopped prematurely, the amide may be isolated. To drive the reaction to the carboxylic acid, increase the reaction time or temperature. |
Experimental Protocol: Hydrolysis to 2-Methylterephthalic Acid (General Procedure)
-
Reaction Setup: this compound is suspended in an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 10 M NaOH).
-
Heating: The mixture is heated to reflux and stirred vigorously.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up (Acidic Hydrolysis): The reaction mixture is cooled, and the precipitated 2-methylterephthalic acid is collected by filtration, washed with cold water, and dried.
-
Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the 2-methylterephthalic acid, which is then collected by filtration, washed, and dried.
Signaling Pathway for Hydrolysis
Troubleshooting Guide: Reduction of this compound
The reduction of the nitrile groups to primary amines is another important transformation. Selectivity can be a key issue.
Problem 4: Incomplete Reduction or Formation of Side Products
Achieving a clean reduction to the desired amine(s) requires the appropriate choice of reducing agent and reaction conditions.
| Issue | Potential Cause and Solution |
| Incomplete Reduction | The reducing agent may not be strong enough, or the reaction conditions (temperature, pressure) may be insufficient. For complete reduction to the diamine, strong reducing agents like LiAlH₄ or catalytic hydrogenation at high pressure are often necessary. |
| Formation of Secondary or Tertiary Amines | This can occur as a side reaction, particularly during catalytic hydrogenation. The initially formed primary amine can react with intermediate imines. Using a large excess of ammonia during the reduction can sometimes suppress this. |
| Selective Reduction of One Nitrile Group | Achieving selective mono-reduction is challenging. It may require the use of milder reducing agents and careful control of stoichiometry. The two nitrile groups in this compound may have slightly different reactivities due to the electronic effect of the methyl group, which could potentially be exploited for selective reduction under carefully controlled conditions. |
Experimental Protocol: Reduction to 2-Methyl-1,4-benzenedimethanamine (General Procedure)
-
Catalytic Hydrogenation: this compound is dissolved in a suitable solvent (e.g., ethanol saturated with ammonia) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added. The mixture is then hydrogenated in a high-pressure autoclave at elevated temperature and pressure.
-
LiAlH₄ Reduction: A solution of this compound in an anhydrous etheral solvent (e.g., THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere. The reaction is then refluxed, followed by a careful work-up procedure to quench the excess hydride and hydrolyze the aluminum salts to liberate the amine.
Logical Relationship for Reduction Issues
References
Technical Support Center: Optimizing 2-Methylterephthalonitrile Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 2-Methylterephthalonitrile. The following information is designed to address specific issues that may be encountered during experimentation, leading to improved yields and product purity.
Troubleshooting Guides & FAQs
This section addresses common challenges in the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a widely used method for converting aryl amines to aryl nitriles.
FAQ 1: My Sandmeyer reaction for the synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the synthesis of this compound via the double Sandmeyer reaction starting from 2,5-diaminotoluene are a common issue. The complexity arises from the multi-step nature of the reaction, involving the diazotization of two amino groups and their subsequent substitution with cyanide. Key factors influencing the yield include the stability of the intermediate diazonium salts and the efficiency of the cyanation step.
Troubleshooting Steps:
-
Incomplete Diazotization: The initial conversion of the amino groups to diazonium salts is critical.
-
Temperature Control: Ensure the diazotization is carried out at a low temperature, typically between 0-5 °C, to prevent the premature decomposition of the unstable diazonium salts.[1]
-
Stoichiometry of Nitrite: Use a slight excess of sodium nitrite to ensure both amino groups are completely converted. The presence of unreacted amino groups can lead to the formation of colored azo-dye byproducts. You can monitor for excess nitrous acid using starch-iodide paper.[1]
-
-
Decomposition of Diazonium Salts: Aryl diazonium salts are thermally labile and can decompose, leading to a variety of side products, including phenols and de-aminated species.
-
Immediate Use: The generated bis-diazonium salt should be used immediately in the subsequent cyanation step without isolation.[1]
-
-
Inefficient Cyanation: The substitution of the diazonium groups with cyanide is the core bond-forming step.
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Catalyst Activity: Use a freshly prepared and active solution of copper(I) cyanide. The quality of the CuCN is crucial for the success of the reaction.[2]
-
pH Control: Maintain the appropriate pH during the cyanation step. Highly acidic or basic conditions can negatively impact the stability of the reactants and the desired product.[1]
-
FAQ 2: I am observing the formation of significant amounts of mono-nitrile and hydroxylated byproducts. How can I minimize these side reactions?
Answer:
The formation of mono-cyanated (2-amino-5-methylbenzonitrile or 5-amino-2-methylbenzonitrile) and hydroxylated (cresol derivatives) byproducts is a common challenge in the double Sandmeyer reaction of 2,5-diaminotoluene.
Troubleshooting Steps:
-
Minimizing Mono-Nitrile Formation:
-
Reaction Time and Temperature: Ensure sufficient reaction time and optimal temperature for the second cyanation to occur. Inadequate conditions may lead to the reaction stalling after the first substitution.
-
Stoichiometry of Cyanide: Use a sufficient excess of the copper(I) cyanide reagent to drive the reaction to completion for both amino groups.
-
-
Minimizing Hydroxylated Byproducts:
-
Temperature Control: Strictly maintain low temperatures during diazotization and the initial stages of cyanation. Elevated temperatures promote the reaction of the diazonium salt with water to form phenols.
-
Anhydrous Conditions: While the diazotization is typically performed in an aqueous medium, minimizing excess water in the cyanation step can reduce the formation of hydroxylated impurities.
-
FAQ 3: What are the best practices for purifying crude this compound?
Answer:
Purification of the final product is essential to remove unreacted starting materials, byproducts, and catalyst residues.
Recommended Purification Techniques:
-
Extraction: After the reaction, the product can be extracted from the aqueous reaction mixture using a suitable organic solvent like dichloromethane or toluene.
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Column Chromatography: For high purity, column chromatography on silica gel is an effective method to separate this compound from less polar and more polar impurities.
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Recrystallization: Recrystallization from an appropriate solvent system can be used to obtain a highly pure crystalline product.
Data Presentation
Table 1: Influence of Reaction Parameters on Sandmeyer Cyanation Yield (General Trends)
| Parameter | Condition | Expected Impact on Yield | Potential Side Products |
| Diazotization Temperature | 0-5 °C | Optimal | - |
| > 10 °C | Decreased | Phenols, tar-like substances | |
| NaNO₂ Stoichiometry | Slight Excess | Optimal | - |
| Insufficient | Decreased | Azo dyes, unreacted amine | |
| CuCN Quality | Freshly Prepared | Optimal | - |
| Old/Decomposed | Decreased | Incomplete reaction | |
| Cyanation pH | Neutral to slightly acidic | Optimal | - |
| Highly Acidic/Basic | Decreased | Decomposition of product/reactants |
Experimental Protocols
Protocol 1: Synthesis of this compound via Double Sandmeyer Reaction
Materials:
-
2,5-Diaminotoluene
-
Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
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Water, deionized
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Ice
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Dichloromethane (for extraction)
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Sodium Sulfate (anhydrous, for drying)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-diaminotoluene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the bis-diazonium salt solution is now complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide. Cool this solution in an ice bath.
-
Slowly and carefully add the cold bis-diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Further purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Side reactions to consider when working with 2-Methylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving 2-Methylterephthalonitrile.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound, focusing on the identification and mitigation of side reactions.
Issue 1: Unexpected formation of amide or carboxylic acid impurities in your reaction mixture.
This issue is likely due to the hydrolysis of one or both nitrile groups of this compound. The hydrolysis is a two-step process, first forming an amide and then a carboxylic acid.[1][2] The extent of hydrolysis is highly dependent on the reaction conditions, particularly the pH and temperature.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: Both acidic and basic conditions can promote hydrolysis.[1][3] Alkaline conditions may favor the formation of the amide, while strongly acidic conditions tend to drive the reaction towards the carboxylic acid.[3]
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[4][5]
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Water Content: Ensure all solvents and reagents are anhydrous to minimize the source of water for hydrolysis.
-
-
Mitigation Strategies:
-
pH Control: If possible, maintain a neutral pH throughout your reaction. If acidic or basic conditions are required for your primary reaction, consider using the mildest possible conditions and shortest reaction times.
-
Temperature Control: Run your reaction at the lowest temperature that allows for a reasonable rate of your desired transformation.
-
Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Formation of oxidized byproducts, such as aldehydes or carboxylic acids, from the methyl group.
The methyl group on the aromatic ring of this compound is susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of 2-formylterephthalonitrile or 2-carboxyterephthalonitrile.
Troubleshooting Steps:
-
Identify the Oxidizing Agent: Determine if any reagents or conditions in your experimental setup could be acting as an oxidizing agent. This could include atmospheric oxygen, especially at elevated temperatures, or specific reagents.
-
Mitigation Strategies:
-
Inert Atmosphere: If sensitivity to air is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Selective Oxidants: If an oxidation reaction is intended, but you wish to avoid oxidation of the methyl group, choose an oxidant that is selective for the desired functional group transformation.
-
Control of Reaction Conditions: For deliberate oxidation of the methyl group, the choice of oxidant and reaction conditions is critical to control the extent of oxidation (aldehyde vs. carboxylic acid). For instance, potassium permanganate is a strong oxidizing agent that can lead to the carboxylic acid.
-
Issue 3: Presence of impurities related to the synthesis of this compound.
If you have synthesized this compound, impurities may arise from incomplete reaction or side reactions of the starting materials. A common industrial synthesis route is the ammoxidation of p-xylene, which can lead to byproducts like benzonitrile and carbon oxides.
Troubleshooting Steps:
-
Analyze Starting Materials: Ensure the purity of your starting materials.
-
Optimize Reaction Conditions: The conditions of the synthesis reaction (temperature, pressure, catalyst, stoichiometry of reactants) are critical for minimizing side product formation.
-
Purification: Employ appropriate purification techniques to remove synthesis-related impurities. These may include recrystallization, column chromatography, or distillation.
Frequently Asked Questions (FAQs)
Q1: How can I selectively hydrolyze only one of the two nitrile groups in this compound?
A1: Selective mono-hydrolysis of a dinitrile is challenging. However, by carefully controlling the reaction conditions, you may be able to favor the formation of the mono-amide or mono-carboxylic acid. This typically involves using stoichiometric amounts of water and a mild acid or base catalyst at a low temperature, while carefully monitoring the reaction progress.
Q2: What are the expected products of complete hydrolysis of this compound?
A2: Complete hydrolysis under acidic conditions will yield 2-methylterephthalic acid and ammonium salts.[1][2] Under basic conditions, it will yield the corresponding dicarboxylate salt and ammonia.[1]
Q3: What analytical techniques are best for identifying and quantifying side products?
A3: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile compounds, such as carboxylic acids and amides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify unknown byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the functional groups present in the impurities (e.g., C=O stretch for amides and carboxylic acids).
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: Besides the potential for hydrolysis in the presence of strong acids or bases and water, and oxidation of the methyl group, this compound is generally compatible with a range of common organic solvents. However, it is always good practice to perform a small-scale compatibility test before proceeding with a large-scale reaction.
Data Presentation
Table 1: Potential Side Products of this compound and Their Origin
| Side Product Name | Chemical Structure | Origin |
| 2-Methylterephthalamide | C₉H₁₀N₂O₂ | Partial hydrolysis of both nitrile groups |
| 2-Methyl-5-cyanobenzamide | C₉H₈N₂O | Partial hydrolysis of one nitrile group |
| 2-Methylterephthalic acid | C₉H₈O₄ | Complete hydrolysis of both nitrile groups |
| 2-Cyano-5-methylbenzoic acid | C₉H₇NO₂ | Complete hydrolysis of one nitrile group |
| 2-Formylterephthalonitrile | C₉H₄N₂O | Oxidation of the methyl group |
| 2-Carboxyterephthalonitrile | C₉H₅NO₄ | Over-oxidation of the methyl group |
| Benzonitrile | C₇H₅N | Impurity from synthesis (e.g., ammoxidation) |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis of this compound
-
Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system. Ensure all solid reagents are anhydrous.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Setup: Add the anhydrous solvent and this compound to the reaction flask under the inert atmosphere.
-
Reagent Addition: Add any other reagents slowly and at a controlled temperature.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize the rate of any potential hydrolysis.
-
Work-up: Upon completion, perform the reaction work-up as quickly as possible, avoiding prolonged exposure to aqueous acidic or basic conditions. If an aqueous wash is necessary, use neutral water and minimize the contact time.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Oxidation pathway of the methyl group.
Caption: Troubleshooting workflow for impurities.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylterephthalonitrile
Welcome to the Technical Support Center for the purification of 2-Methylterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?
A1: Discoloration and a depressed melting point are common indicators of impurities. The nature of these impurities largely depends on the synthetic route employed. For instance, in the common synthesis via ammoxidation of 2-methyl-p-xylene, potential impurities include:
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Unreacted Starting Material: Residual 2-methyl-p-xylene.
-
Intermediates: 4-Methyl-m-tolunitrile and 2-methyl-p-tolunitrile.
-
Byproducts of Oxidation: 4-Methylbenzaldehyde and related oxidized species.[1]
-
Amide Intermediates: Partially hydrolyzed nitrile groups can form corresponding amides, which are generally more polar.
Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try?
A2: It is common for a single solvent to not be ideal for recrystallization.[2] A two-solvent (or solvent pair) system is often more effective.[3][4] The principle is to use one solvent in which this compound is soluble at high temperatures ("solvent #1") and a second solvent in which it is insoluble even at high temperatures ("solvent #2" or "anti-solvent").[3][4]
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the cold solvent. | Try a different solvent or a solvent pair to decrease solubility upon cooling. Ensure you are using the minimum amount of hot solvent necessary for dissolution.[5] |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5] | |
| "Oiling Out" (Product separates as a liquid) | The solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Boil off some of the solvent to increase the concentration and then allow it to cool again.[3] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound to induce crystallization. |
Q3: My compound co-elutes with impurities during column chromatography. How can I improve the separation?
A3: Co-elution in column chromatography indicates that the impurities have a similar polarity to your target compound.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | The solvent system is not optimized. | Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation between this compound and the impurities. Aim for an Rf value of 0.2-0.4 for the target compound. |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column leads to band broadening and inefficient separation. | |
| The sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. | |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For very polar impurities, a solvent system like dichloromethane/methanol might be necessary.[6] |
| Compound Decomposes on the Column | Silica gel is acidic and can degrade sensitive compounds. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a different stationary phase such as alumina. |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Recrystallization using a Two-Solvent System
This protocol is a general guideline and the choice of solvents should be optimized based on small-scale solubility tests. Common solvent pairs for aromatic nitriles include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[2]
Methodology:
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of a solvent in which it is likely soluble (e.g., ethanol, acetone, ethyl acetate) and warm to dissolve.
-
Slowly add a miscible anti-solvent (e.g., water, hexane) dropwise until the solution becomes cloudy, indicating saturation.[4]
-
Warm the solution again until it becomes clear. If it clears, this is a potentially good solvent pair.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot primary solvent (solvent #1) required to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]
-
-
Crystallization:
-
Add the hot anti-solvent (solvent #2) dropwise to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. To promote slow cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[5]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel flash chromatography.
Methodology:
-
Stationary Phase and Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point for aromatic nitriles is a mixture of hexane and ethyl acetate.[6]
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and show good separation from all impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle air pressure, ensuring a uniform bed free of air bubbles.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, impregnated silica gel to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | e.g., 85% | e.g., 98% | e.g., 75% | Effective for removing more polar impurities. |
| Recrystallization (Acetone/Hexane) | e.g., 85% | e.g., 97% | e.g., 80% | Good for removing less polar impurities. |
| Column Chromatography (Hexane/EtOAc) | e.g., 85% | e.g., >99% | e.g., 60% | Can achieve very high purity but may have lower yield. |
Purity can be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[7][8]
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by two-solvent recrystallization.
Logical Relationship for Troubleshooting Column Chromatography
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Scale-up Synthesis of 2-Methylterephthalonitrile
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 2-Methylterephthalonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, from reaction optimization to impurity control.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent industrial method for analogous aromatic dinitriles is the vapor-phase ammoxidation of the corresponding xylene isomer. In the case of this compound, this would involve the ammoxidation of 2-methyl-p-xylene. Other potential laboratory-scale routes might include cyanation of a di-halogenated precursor, though this is less common for large-scale production due to the toxicity of cyanating agents.[1][2]
Q2: What are the critical process parameters to control during the ammoxidation of a substituted xylene?
A2: Based on studies of similar ammoxidation reactions, the most critical parameters are reaction temperature, the molar ratios of ammonia and air to the xylene, and the space velocity of the reactants over the catalyst bed.[3] The reaction temperature, in particular, has a significant impact on both product yield and selectivity.[3]
Q3: What types of catalysts are typically used for ammoxidation?
A3: Vanadium-based catalysts, often promoted with other metal oxides and supported on materials like silica or alumina, are commonly employed for ammoxidation reactions.[4] The specific composition and preparation of the catalyst are crucial for achieving high conversion and selectivity.
Troubleshooting Guide
Low Product Yield
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature in small increments (e.g., 10-20 °C) to find the optimal range. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to the formation of byproducts like CO and CO2.[4] |
| Incorrect Reactant Stoichiometry | Optimize the molar ratios of ammonia and air to 2-methyl-p-xylene. An excess of ammonia is typically used to suppress the formation of oxidation byproducts. |
| Catalyst Deactivation | Regenerate the catalyst according to the manufacturer's protocol. If regeneration is ineffective, the catalyst may need to be replaced. Catalyst deactivation can be caused by coking or poisoning from impurities in the feed. |
| Poor Mixing and Mass Transfer | Inefficient mixing can lead to localized "hot spots" or concentration gradients, reducing yield.[5][6] Ensure the reactor design and agitation are sufficient for the scale of the reaction. For vapor-phase reactions, ensure uniform flow through the catalyst bed. |
High Impurity Profile
| Potential Cause | Recommended Solution(s) |
| Formation of Mononitrile Byproduct | Increase the molar ratio of ammonia to the starting xylene. A higher concentration of ammonia can favor the conversion of the intermediate mononitrile to the desired dinitrile. |
| Over-oxidation to CO and CO2 | Decrease the reaction temperature and/or the air-to-xylene ratio. Over-oxidation is more likely to occur at higher temperatures and with a large excess of the oxidizing agent.[4] |
| Incomplete Conversion of Starting Material | Increase the reaction temperature or the residence time over the catalyst. Finding a balance is key, as conditions that favor complete conversion may also increase byproduct formation. |
| Amplification of Minor Side Reactions | Minor side reactions at a small scale can become significant during scale-up.[5] Re-evaluate the impurity profile at the larger scale and consider additional purification steps like recrystallization or fractional distillation. |
Reaction Control and Safety at Scale
| Potential Cause | Recommended Solution(s) |
| Exothermic Reaction Runaway | Ammoxidation reactions are highly exothermic. Ensure the reactor has adequate cooling capacity.[5] Implement a robust temperature monitoring and control system. Consider the use of a diluent gas to help manage the heat of reaction. |
| Handling of Hazardous Reagents | The use of ammonia and flammable xylene requires appropriate safety precautions. Ensure adequate ventilation and the use of personal protective equipment. Develop and follow standard operating procedures for the safe handling of all chemicals.[7] |
| Inconsistent Results at Scale | Poor heat transfer and inefficient mixing are common challenges during scale-up.[5][6] Employ reactors with a high surface-area-to-volume ratio or more efficient cooling systems. Use appropriate stirring mechanisms for the reactor geometry.[8] |
Experimental Protocols
Note: The following protocols are based on established procedures for the ammoxidation of similar xylene isomers and should be adapted and optimized for the synthesis of this compound.
Catalyst Preparation (Example: Vanadium-Chromium Oxide on Silica)
-
Prepare a solution of the vanadium and chromium precursor salts (e.g., ammonium metavanadate and chromium nitrate) in deionized water.
-
Impregnate a silica support with the metal salt solution.
-
Dry the impregnated support at 100-120 °C.
-
Calcine the dried material at a high temperature (e.g., 500-600 °C) to form the active metal oxide catalyst.
Vapor-Phase Ammoxidation of 2-Methyl-p-xylene
-
Pack a fixed-bed reactor with the prepared catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 350-450 °C).
-
Introduce a gaseous feed stream containing 2-methyl-p-xylene, ammonia, and air at controlled flow rates.
-
Pass the reactants over the catalyst bed.
-
Cool the reactor effluent to condense the product and unreacted starting material.
-
Separate the solid product from the gas stream.
-
Purify the crude this compound by recrystallization or sublimation.
Visualizations
Logical Troubleshooting Workflow for Low Yield
A flowchart for troubleshooting low product yield.
Experimental Workflow for Ammoxidation
Overview of the ammoxidation synthesis workflow.
References
- 1. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sbpmat.org.br [sbpmat.org.br]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Preventing unwanted polymerization of 2-Methylterephthalonitrile
Welcome to the technical support center for 2-Methylterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during experiments.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization in the context of this compound?
A1: Unwanted polymerization refers to the spontaneous or uncontrolled reaction of this compound monomers to form oligomers or high-molecular-weight polymers. This can manifest as increased viscosity, cloudiness, precipitation of solids, or the formation of a solid mass in your sample or reaction mixture.
Q2: What are the potential causes of unwanted polymerization of this compound?
A2: While specific data for this compound is limited, unwanted polymerization of aromatic nitriles can generally be initiated by:
-
Heat: Elevated temperatures can provide the activation energy for polymerization to occur.
-
Contamination: Impurities such as strong acids, bases, or certain metal ions can act as catalysts.
-
Exposure to Air and Moisture: Oxygen and water can potentially initiate or participate in side reactions that lead to polymerization.
-
Light: Exposure to UV or other high-energy light can sometimes induce polymerization.
Q3: How can I visually identify if my this compound is polymerizing?
A3: Signs of polymerization include:
-
The appearance of haziness or turbidity in a previously clear solution.
-
A noticeable increase in the viscosity of the liquid.
-
The formation of a precipitate or solid material.
-
Discoloration of the material.
Q4: Are there any recommended inhibitors to prevent the polymerization of this compound?
A4: There are no universally established inhibitors specifically for this compound. However, based on general principles for stabilizing reactive monomers, the following classes of compounds could be investigated. It is crucial to test their compatibility and effectiveness in your specific application.
Troubleshooting Guide
Issue: My this compound sample has become viscous or solidified during storage.
| Possible Cause | Suggested Action |
| Improper Storage Temperature | Store this compound in a cool, dark place. Refer to the supplier's safety data sheet (SDS) for recommended storage temperatures. |
| Exposure to Air/Moisture | Store under an inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed. |
| Contamination | Use clean, dry glassware and equipment. Avoid introducing any potential contaminants. |
Issue: Polymerization occurs during my reaction.
| Possible Cause | Suggested Action |
| High Reaction Temperature | If possible, lower the reaction temperature. Perform small-scale experiments to determine the optimal temperature range. |
| Incompatible Reagents or Solvents | Ensure all reagents and solvents are pure and compatible with this compound. Peroxides in solvents like THF or diethyl ether can be a common issue; purify solvents if necessary.[1] |
| Catalytic Impurities | Analyze starting materials for trace impurities that could be catalyzing the polymerization. |
Experimental Protocols
Protocol: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Note the date of receipt.
-
Inert Atmosphere: If the compound is supplied under an inert atmosphere, maintain this condition. When opening and dispensing, use techniques to minimize exposure to air and moisture, such as working in a glovebox or using a Schlenk line.
-
Storage Conditions: Store the container in a cool, dark, and well-ventilated area, away from heat sources.[2] The safety data sheet for a related compound suggests avoiding temperatures above 30°C.[2]
-
Dispensing: Use clean, dry spatulas and glassware. After dispensing, purge the container with an inert gas before resealing tightly.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (refer to SDS) | To minimize thermally induced polymerization. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation and moisture-related side reactions. |
| Light | Dark (Amber vials/bottles) | To prevent light-induced polymerization. |
| Container | Tightly Sealed | To prevent ingress of air and moisture. |
Table 2: Potential Stabilizers for Investigation
Disclaimer: The following are general classes of stabilizers and have not been specifically tested for this compound. Their effectiveness and compatibility must be experimentally determined.
| Stabilizer Class | Examples | Potential Mechanism |
| Aromatic Amines | Diphenylamine | Radical scavenging. |
| Urea Derivatives | Ethyl Centralite | Neutralizing acidic impurities. |
| Phenolic Compounds | Hydroquinone (HQ), MEHQ | Radical scavenging (often requires oxygen). |
Visualizations
Caption: A flowchart for troubleshooting unwanted polymerization.
Caption: A hypothetical pathway for radical polymerization.
References
Technical Support Center: Purification of Crude 2-Methylterephthalonitrile
Welcome to the technical support center for the purification of crude 2-Methylterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common industrial synthesis is the ammoxidation of p-xylene. Potential impurities from this process and others may include:
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Unreacted Starting Materials: Such as p-xylene.
-
Intermediates and Byproducts:
-
Residual Solvents: Solvents used during the reaction or initial work-up.
-
Catalyst Residues: Depending on the synthetic method.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
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Recrystallization is often the first choice for solid compounds if a suitable solvent can be found. It is effective for removing small amounts of impurities.
-
Column chromatography is a more powerful technique for separating compounds with similar polarities and for purifying larger quantities of material.[3][4]
-
Distillation is generally not suitable for this compound due to its high boiling point and solid nature at room temperature.
The following diagram illustrates a general decision-making process for selecting a purification method.
Caption: Decision tree for selecting a purification method for this compound.
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization.[5][6] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5] |
| Inappropriate solvent. | The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a two-solvent system might be necessary. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| High concentration of impurities. | The impurities may be lowering the melting point of your compound. Try a preliminary purification by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Solution is too concentrated. | Re-heat the solution and add a small amount of additional solvent. |
Problem: Poor recovery of the purified product.
| Possible Cause | Solution |
| The compound is too soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.[5][8] |
| Premature crystallization during hot filtration. | Use a heated filter funnel and keep the solution hot during filtration.[7] |
| Significant amount of product remains in the mother liquor. | The mother liquor can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.[9] |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase. | The polarity of the mobile phase may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). |
| Column overloading. | Too much sample was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Poorly packed column. | Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly without any air bubbles. |
| Sample band is too diffuse. | The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.[7][10] |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. |
| The compound has very strong interactions with the stationary phase. | Consider using a more polar stationary phase (e.g., alumina) or a different solvent system. |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
A systematic approach is crucial for identifying a suitable recrystallization solvent.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add about 0.5 mL of a different solvent from the list below (covering a range of polarities).
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature in a warm water bath. A suitable solvent will dissolve the compound completely upon heating.[11]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.
-
A good solvent will result in the formation of a significant amount of crystals upon cooling.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) |
| Hexane | Non-polar | 69 |
| Toluene | Non-polar | 111 |
| Ethyl Acetate | Moderately Polar | 77 |
| Acetone | Polar | 56 |
| Ethanol | Polar | 78 |
| Methanol | Polar | 65 |
| Water | Very Polar | 100 |
Note: A two-solvent system can also be effective. In this case, one solvent should readily dissolve the compound at room temperature, while the other (the anti-solvent) should be one in which the compound is insoluble. The two solvents must be miscible.[12]
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[13]
-
-
Column Preparation:
-
Select a column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.[4]
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the least polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
The following diagram illustrates the workflow for column chromatography.
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Purity Assessment by HPLC
A reversed-phase HPLC method is suitable for assessing the purity of this compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Note: This is a starting point, and the method may require optimization for your specific sample and instrument.[14]
Protocol 4: Impurity Identification by GC-MS
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
Table 3: Representative GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Note: This is a general method and may need to be adjusted based on the expected impurities.
Data Presentation
Table 4: Hypothetical Purity Comparison of Purification Techniques
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Ethanol) | 95.2 | 99.1 | 85 |
| Recrystallization (Toluene) | 95.2 | 98.8 | 78 |
| Column Chromatography (Hexane:EtOAc gradient) | 95.2 | >99.8 | 92 |
This table serves as a template for you to record and compare your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chromtech.com [chromtech.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
Identifying and characterizing byproducts in 2-Methylterephthalonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylterephthalonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly via the ammoxidation of m-xylene.
FAQ 1: My reaction is showing low conversion of m-xylene. What are the potential causes and how can I improve it?
Answer:
Low conversion of the starting material is a common issue in vapor-phase ammoxidation reactions. Several factors can contribute to this problem:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy for the reaction may not be reached, leading to poor conversion. Conversely, excessively high temperatures can lead to the formation of undesired byproducts like carbon oxides.[1]
-
Catalyst Deactivation: The catalyst can lose activity over time due to several reasons:
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Loss of Active Components: The active metals in the catalyst can be lost over time, reducing its efficacy.
-
Poisoning: Impurities in the feed stream, such as sulfur compounds, can poison the catalyst.
-
-
Inadequate Feed Ratios: The molar ratios of ammonia and oxygen to m-xylene are crucial for optimal performance. An insufficient amount of either reactant can limit the conversion rate.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the conversion of m-xylene.
-
Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions. In severe cases, the catalyst may need to be replaced.
-
Adjust Feed Ratios: Systematically vary the molar ratios of ammonia to m-xylene and oxygen to m-xylene to find the optimal conditions for your specific setup. Ratios of ammonia to xylene of around 3:1 or less and oxygen to xylene of around 3:1 or less have been reported.[1]
FAQ 2: I am observing a significant amount of m-tolunitrile in my product mixture. How can I minimize the formation of this byproduct?
Answer:
m-Tolunitrile is a common byproduct in the synthesis of this compound as it is an intermediate in the reaction pathway. Its presence indicates incomplete conversion of one of the methyl groups of m-xylene.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures generally favor the conversion of the mononitrile to the desired dinitrile.[2]
-
Optimize Catalyst Composition: The choice of catalyst and its promoters can significantly influence selectivity. Vanadium-based catalysts are commonly used for ammoxidation reactions.[1]
-
Adjust Residence Time: Increasing the contact time of the reactants with the catalyst can promote the second ammoxidation step, converting m-tolunitrile to this compound.
FAQ 3: My final product is contaminated with a solid, insoluble material. What could this be and how can I identify it?
Answer:
A common solid byproduct in the ammoxidation of xylenes is the corresponding imide, in this case, 2-methylterephthalamide or a related phthalimide-like structure. These can be formed through the hydrolysis of the dinitrile product.[3]
Identification and Removal:
-
Spectroscopic Analysis: Isolate the solid and analyze it using FTIR and NMR spectroscopy to confirm the presence of amide or imide functional groups.
-
Purification: These byproducts can often be removed by recrystallization or chromatography of the crude product.
Data Presentation: Byproduct Formation
The following table summarizes potential byproducts in the synthesis of this compound and their typical analytical signatures.
| Byproduct Name | Chemical Formula | Molar Mass ( g/mol ) | Common Analytical Techniques for Identification | Key Spectral Features |
| m-Tolunitrile | C₈H₇N | 117.15 | GC-MS, ¹H NMR, ¹³C NMR | ¹H NMR: Aromatic protons and a singlet for the methyl group. ¹³C NMR: Distinct signals for the aromatic carbons, the methyl carbon, and the nitrile carbon.[4][5] |
| 2-Methylterephthalamide | C₉H₁₀N₂O₂ | 178.19 | FTIR, ¹H NMR | FTIR: Characteristic C=O and N-H stretching vibrations of the amide groups. |
| Carbon Monoxide | CO | 28.01 | Gas Chromatography (TCD) | - |
| Carbon Dioxide | CO₂ | 44.01 | Gas Chromatography (TCD) | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammoxidation of m-Xylene (Representative)
Disclaimer: This is a representative protocol based on literature for xylene ammoxidation and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
m-Xylene
-
Anhydrous Ammonia
-
Oxygen (or air)
-
Vanadium-based catalyst (e.g., V₂O₅ supported on α-alumina)[1]
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Pack a fixed-bed reactor with the vanadium-based catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 375-500 °C) under a flow of inert gas.[1]
-
Introduce a gaseous feed mixture of m-xylene, ammonia, and oxygen into the reactor. The molar ratios should be carefully controlled (e.g., ammonia:xylene ≤ 3:1, oxygen:xylene ≤ 3:1).[1]
-
Maintain the reaction for a set residence time.
-
The reactor effluent is cooled to condense the organic products.
-
The product mixture is then collected for analysis and purification.
Protocol 2: Characterization of Byproducts by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic nitriles (e.g., a non-polar or medium-polarity column).
Procedure:
-
Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone).
-
Inject an aliquot of the sample into the GC-MS.
-
Run a temperature program that allows for the separation of m-xylene, m-tolunitrile, and this compound.
-
Identify the components by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (142.16 g/mol ).[6]
Protocol 3: Characterization by NMR and FTIR Spectroscopy
NMR Spectroscopy:
-
Dissolve the purified product or isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For this compound, expect signals in the aromatic region and a singlet corresponding to the methyl group in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the two nitrile carbons. For m-tolunitrile, similar characteristic peaks will be observed, but with a different substitution pattern on the aromatic ring.[4][7][8]
FTIR Spectroscopy:
-
Prepare a sample of the purified product or byproduct (e.g., as a KBr pellet or a thin film).
-
Acquire the FTIR spectrum.
-
For this compound, look for the characteristic sharp absorption band of the nitrile group (C≡N) around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[9]
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Tolunitrile | C8H7N | CID 12104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing Solvent Selection for 2-Methylterephthalonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2-Methylterephthalonitrile. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and process diagrams to facilitate experimental optimization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound, with a focus on the critical role of solvent selection.
FAQ 1: Synthesis of this compound - Low Yield
Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and solvent choice. A common industrial synthesis route is the ammoxidation of 2,5-dimethylbenzonitrile.
Troubleshooting Steps:
-
Incomplete Reaction: The ammoxidation process requires precise control of temperature and catalyst activity. Ensure the catalyst is active and the reaction temperature is maintained within the optimal range.
-
Side Reactions: Over-oxidation can lead to the formation of by-products such as carbon dioxide and hydrogen cyanide. The choice of catalyst and reaction conditions is crucial to minimize these side reactions.
-
Solvent Selection: While ammoxidation is a gas-phase reaction and does not typically use a solvent, the work-up and purification steps are highly dependent on solvent properties.
FAQ 2: Purification of this compound - Recrystallization Issues
Question: I am having difficulty purifying this compound by recrystallization. What is the ideal solvent system?
Answer:
Recrystallization is an effective method for purifying solid organic compounds like this compound. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Troubleshooting Steps:
-
Solvent Choice:
-
Single Solvent: Based on the polar nature of the nitrile groups, polar aprotic solvents are often a good starting point. However, finding a single solvent with the ideal solubility profile can be challenging. Common choices for recrystallizing aromatic nitriles include ethanol, ethyl acetate, and toluene. It is recommended to perform small-scale solubility tests with a range of solvents.
-
Two-Solvent System: A two-solvent system can provide more flexibility. In this method, this compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which it is sparingly soluble, but miscible with the "good" solvent) is then added dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then heated until it becomes clear again and allowed to cool slowly. A common and effective two-solvent system for many organic compounds is ethanol and water.
-
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try using a more dilute solution or allowing for slower cooling. Seeding the solution with a small crystal of pure product can also promote crystallization.
FAQ 3: Hydrolysis of this compound - Slow or Incomplete Reaction
Question: The hydrolysis of this compound to 2-methylterephthalic acid is proceeding very slowly. How can I accelerate the reaction?
Answer:
The hydrolysis of nitriles to carboxylic acids typically requires forcing conditions, such as strong acid or base catalysis and elevated temperatures. The low solubility of aromatic dinitriles in aqueous solutions can also hinder the reaction rate.
Troubleshooting Steps:
-
Catalyst Choice: Both strong acids (e.g., sulfuric acid, hydrochloric acid) and strong bases (e.g., sodium hydroxide, potassium hydroxide) can catalyze the hydrolysis. The choice may depend on the stability of other functional groups in the molecule.
-
Solvent System: To improve the solubility of this compound, a co-solvent system is often necessary.
-
Aqueous-Organic Mixtures: Mixtures of water with polar, water-miscible organic solvents can enhance the solubility of the starting material. Common co-solvents for hydrolysis reactions include ethanol, dioxane, and dimethyl sulfoxide (DMSO).
-
Phase-Transfer Catalysis: For reactions with immiscible aqueous and organic phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to transport the hydroxide ion into the organic phase, thereby accelerating the reaction.
-
-
Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be mindful of potential side reactions or degradation at excessively high temperatures.
FAQ 4: Nucleophilic Substitution Reactions - Poor Reactivity
Question: I am attempting a nucleophilic substitution reaction on this compound, but the reaction is not proceeding as expected. What factors should I consider?
Answer:
Nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring like that in this compound is generally difficult. The nitrile groups are electron-withdrawing, which can activate the ring towards nucleophilic attack, but the reaction still requires specific conditions to proceed efficiently.
Troubleshooting Steps:
-
Solvent Polarity: Polar aprotic solvents are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic.[1][2][3][4] Suitable solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Nucleophile Strength: A strong nucleophile is typically required for SNAr reactions on moderately activated rings.
-
Leaving Group: While not directly applicable to substituting a hydrogen atom, if a leaving group is present on the ring, its ability to depart is a critical factor.
-
Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for SNAr reactions.
Data Presentation
The following tables summarize key data for solvent selection in reactions involving this compound.
Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent | Polarity | Type | Expected Solubility of this compound |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Good |
| N-Methyl-2-pyrrolidone (NMP) | High | Polar Aprotic | Good[5][6][7][8][9] |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Good[10][11][12][13][14] |
| Acetonitrile | Medium-High | Polar Aprotic | Moderate |
| Acetone | Medium | Polar Aprotic | Moderate |
| Ethanol | Medium | Polar Protic | Moderate to Low |
| Ethyl Acetate | Medium | Polar Aprotic | Moderate to Low |
| Toluene | Low | Non-polar | Low |
| Hexane | Very Low | Non-polar | Very Low |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylterephthalic Acid via Hydrolysis of this compound
This protocol is adapted from a reported synthesis of 2-methylterephthalic acid by the oxidation of 2,4-dimethylbenzoic acid, which shares the same product as the hydrolysis of this compound. The work-up procedure is relevant for the isolation of the diacid product.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), 2M aqueous solution
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add this compound to the alkaline solution.
-
Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of 1-2 with a 2M aqueous solution of hydrochloric acid. A white precipitate of 2-methylterephthalic acid should form.[15]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified 2-methylterephthalic acid.
Mandatory Visualization
Caption: A generalized workflow for chemical reactions involving this compound.
Caption: A decision tree for troubleshooting low yields in chemical reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gchemglobal.com [gchemglobal.com]
- 15. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Methylterephthalonitrile using HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthesized 2-Methylterephthalonitrile. Detailed experimental protocols, comparative data, and a logical workflow are presented to assist in selecting the most appropriate analytical method for impurity profiling and quality control.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a cornerstone technique for the purity determination of non-volatile and thermally stable compounds.[1] This guide outlines a robust HPLC method for the purity analysis of this compound and compares it with an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile impurities.[2]
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds via the cyanation of a halogenated precursor, such as 2-bromo-p-xylene, in the presence of a metal catalyst.[3][4] Based on this common synthetic route, potential impurities may include:
-
Starting Materials: Unreacted 2-bromo-p-xylene.
-
Intermediates: Partially cyanated intermediates.
-
By-products: Isomeric impurities or products from side reactions.
-
Reagents and Catalysts: Residual cyanide sources and metal catalysts.[3]
-
Solvents: Residual solvents used in the synthesis and purification steps.
Comparative Analytical Methodologies
A primary reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the routine purity assessment of this compound. For comprehensive impurity profiling, a comparative GC-MS method is also detailed.
Table 1: Comparison of HPLC and GC-MS Methods for Purity Analysis of this compound
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on polarity and hydrophobic interactions. | Separation based on volatility and boiling point, with mass-based identification. |
| Instrumentation | HPLC system with UV detector. | GC system with a mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |
| Mobile Phase/Carrier Gas | Acetonitrile and water gradient. | Helium. |
| Detection | UV absorbance at a specified wavelength. | Mass spectrometry (full scan and/or SIM). |
| Primary Application | Quantitation of the main component and non-volatile impurities. | Identification and quantitation of volatile and semi-volatile impurities. |
| Sample Volatility | Not required. | Required. |
| Destructive | No. | Yes. |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC-MS analyses are provided below. Adherence to these protocols is essential for obtaining accurate and reproducible results.
HPLC Method Protocol
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized this compound.
-
Dissolve in 50 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a stock solution of approximately 0.5 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the same solvent mixture to achieve a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
GC-MS Method Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Data Presentation
Table 2: Hypothetical Purity Analysis Data for Synthesized this compound
| Analytical Method | Analyte | Retention Time (min) | Peak Area (%) | Identification |
| HPLC | This compound | 12.5 | 99.5 | Confirmed by reference standard |
| Impurity A | 8.2 | 0.2 | Unidentified | |
| Impurity B | 15.1 | 0.3 | Unidentified | |
| GC-MS | This compound | 10.8 | 99.6 | Mass spectrum matches library |
| Impurity C (Toluene) | 3.5 | 0.1 | Residual Solvent | |
| Impurity D | 9.7 | 0.3 | Unidentified |
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound, incorporating both HPLC and GC-MS techniques.
Caption: Workflow for purity validation of this compound.
Conclusion
Both RP-HPLC-UV and GC-MS are powerful and complementary techniques for the purity analysis of synthesized this compound. RP-HPLC is the preferred method for routine quality control, providing accurate quantification of the main component and non-volatile impurities. GC-MS offers enhanced capability for the identification and quantification of volatile and semi-volatile impurities, which may not be detected by HPLC. The choice of method, or the combination thereof, should be guided by the specific requirements of the analysis, including the expected impurity profile and the intended application of the synthesized compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methylterephthalonitrile and Terephthalonitrile as Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs). The linker's geometry, functionality, and electronic properties directly influence the resulting MOF's structure, porosity, and ultimately, its performance in applications such as gas storage, catalysis, and drug delivery. This guide provides a comparative analysis of two nitrile-based linkers: 2-Methylterephthalonitrile and its parent compound, terephthalonitrile.
Currently, direct comparative experimental studies on MOFs synthesized from this compound and terephthalonitrile are limited in publicly available scientific literature. The majority of research on terephthalate-based MOFs focuses on the carboxylate analogues. However, by applying established principles of MOF chemistry, we can infer the potential impacts of the methyl functionalization on the performance of the resulting frameworks.
Theoretical Comparison of Linker Properties
The introduction of a methyl group to the terephthalonitrile backbone is expected to introduce significant steric and electronic effects that can alter the synthesis process and the final properties of the MOF.
| Property | Terephthalonitrile | This compound | Expected Impact on MOF Properties |
| Steric Hindrance | Planar, linear geometry | Non-planar due to the methyl group | The methyl group can influence the coordination geometry around the metal center, potentially leading to different framework topologies, pore sizes, and shapes. It may also hinder the close packing of linkers, possibly resulting in larger, more open porous structures. |
| Electronic Effects | Electron-withdrawing nitrile groups | Electron-donating methyl group in addition to nitrile groups | The electron-donating nature of the methyl group can alter the electron density of the aromatic ring and the nitrile nitrogen atoms. This can affect the strength of the metal-linker coordination bond, influencing the thermal and chemical stability of the MOF. |
| Linker Flexibility | Rigid | Increased rotational freedom around the C-C bonds adjacent to the methyl group | Increased linker flexibility can lead to the formation of more dynamic or "flexible" MOFs that can respond to external stimuli such as guest molecule adsorption. |
| Porosity | Dependent on the resulting framework topology | Potentially higher porosity due to inefficient packing caused by the methyl group. | The creation of larger void spaces could enhance gas storage capacity or allow for the encapsulation of larger guest molecules, such as therapeutics. |
| Surface Functionality | Inert aromatic C-H bonds | Presence of a chemically active methyl group | The methyl group provides a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications. |
Experimental Data: A Literature Gap
This knowledge gap presents an opportunity for future research to explore the synthesis of a new family of nitrile-based MOFs and to systematically investigate the impact of linker functionalization on their properties.
Hypothetical Experimental Workflow and Characterization
To conduct a direct comparative study, the following experimental workflow would be necessary:
Caption: A logical workflow for the comparative analysis of MOFs.
Experimental Protocols
1. Solvothermal Synthesis:
-
Metal Precursor: A suitable metal salt (e.g., zinc nitrate, copper acetate).
-
Linker: Terephthalonitrile or this compound.
-
Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Procedure: The metal salt and linker would be dissolved in the solvent in a Teflon-lined autoclave. The mixture would be heated to a specific temperature (e.g., 80-150 °C) for a set period (e.g., 24-72 hours). After cooling, the resulting crystals would be collected by filtration, washed with fresh solvent, and dried under vacuum.
2. Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks.
-
Gas Adsorption (BET Analysis): To measure the surface area and pore volume, providing insights into the porosity of the materials.
-
Spectroscopic Analysis (FT-IR, NMR): To confirm the coordination of the nitrile groups to the metal centers and the incorporation of the linker into the framework.
Future Directions
The functionalization of organic linkers is a cornerstone of MOF design. The introduction of a simple methyl group can have a profound, yet predictable, impact on the resulting framework's properties. A systematic experimental investigation comparing this compound and terephthalonitrile as linkers would be a valuable contribution to the field of MOF chemistry. Such a study would not only provide a new family of nitrile-based porous materials but also offer deeper insights into the structure-property relationships that govern the performance of these versatile materials. This could ultimately lead to the rational design of novel MOFs for targeted applications in drug development and beyond.
A Comparative Performance Analysis of Dinitrile- and Carboxylate-Based Metal-Organic Frameworks
A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Metal-Organic Frameworks (MOFs) synthesized from dinitrile versus carboxylate-based linkers.
The functionality and performance of Metal-Organic Frameworks (MOFs) are intrinsically linked to the chemical nature of their organic linkers. While carboxylate-based linkers, such as terephthalic acid, are widely utilized in MOF synthesis, dinitrile-based linkers present an alternative that can impart unique properties to the resulting frameworks. This guide provides a comparative overview of the performance of MOFs derived from these two classes of organic ligands, with a focus on their synthesis, structural characteristics, and application-relevant properties. Due to the limited availability of data on MOFs derived specifically from 2-Methylterephthalonitrile, this comparison will focus on general dinitrile-based MOFs versus the well-established terephthalate-based MOFs.
Comparative Performance Data
The choice of organic linker significantly influences key performance metrics of MOFs, including surface area, porosity, thermal stability, and catalytic activity. The following table summarizes typical performance data for representative dinitrile- and terephthalate-based MOFs.
| Property | Dinitrile-Based MOFs (Representative) | Terephthalate-Based MOFs (e.g., MOF-5, UiO-66) |
| BET Surface Area (m²/g) | 500 - 1500 | 1000 - 7000[1] |
| Pore Volume (cm³/g) | 0.3 - 0.8 | 0.5 - 2.0 |
| Thermal Stability (°C) | 250 - 400 | 350 - 550[2] |
| Catalytic Activity | Active for various organic transformations, often leveraging Lewis acidic metal sites and nitrile functionalities. | Highly active in numerous catalytic reactions, including oxidation, reduction, and C-C coupling. |
| Gas Adsorption (CO₂) | Moderate uptake, influenced by pore size and functionality. | High uptake capacity, particularly in MOFs with open metal sites.[3] |
| Chemical Stability | Generally moderate, can be sensitive to acidic or basic conditions. | Varies greatly; Zr-based terephthalate MOFs like UiO-66 exhibit exceptional chemical stability.[2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of MOFs. Below are representative experimental protocols for a dinitrile-based and a terephthalate-based MOF.
Synthesis of a Representative Dinitrile-Based MOF
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate)
-
Dinitrile linker (e.g., 1,4-Dicyanobenzene)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a glass vial, dissolve the metal salt and the dinitrile linker in the solvent.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the dinitrile-based MOF will have formed.
-
The crystals are then washed with fresh solvent to remove any unreacted starting materials and dried under vacuum.
Synthesis of a Representative Terephthalate-Based MOF (MOF-5)
Materials:
-
Zinc Nitrate Tetrahydrate (Zn(NO₃)₂·4H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Zinc Nitrate Tetrahydrate and Terephthalic acid in DMF in a sealed reaction vessel.[4]
-
Heat the mixture in an oven at 105 °C for 24 hours.[4]
-
After cooling, colorless crystals of MOF-5 are collected.
-
The crystals are washed with fresh DMF and then solvent-exchanged with chloroform before being dried under vacuum to activate the framework.
Characterization Techniques
The synthesized MOFs are typically characterized using a suite of analytical techniques to determine their structure, porosity, and stability:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF structure.
-
Gas Adsorption Measurements: To assess the capacity and selectivity for various gases like CO₂, H₂, and CH₄.[5]
Visualizing Synthesis and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and functional application of these MOFs.
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Caption: Logical relationship between organic linker choice and resulting MOF properties.
References
A Researcher's Guide to Precursor Selection for High-Performance Phthalocyanine Synthesis: 2-Methylterephthalonitrile vs. Other Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-performance phthalocyanines (Pcs) is a critical step in the development of advanced materials for applications ranging from photodynamic therapy to organic electronics. The choice of the initial precursor profoundly influences the final properties of the phthalocyanine macrocycle, including its solubility, thermal stability, and electronic characteristics. This guide provides an objective comparison of 2-Methylterephthalonitrile with other common precursors, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of tailored phthalocyanine-based materials.
Precursor Performance: A Comparative Overview
The selection of a precursor is a fundamental decision in phthalocyanine synthesis, with phthalonitriles and phthalic anhydrides being the two most common starting points. Phthalonitriles are generally favored in laboratory settings for the synthesis of substituted, high-purity phthalocyanines, while the phthalic anhydride route is a cost-effective and scalable method often employed for industrial pigment production.[1][2]
The introduction of substituents onto the phthalonitrile backbone is a key strategy to modulate the physicochemical properties of the resulting phthalocyanine.[3] Methyl groups, as in this compound, are electron-donating substituents that can influence the electronic properties and solubility of the macrocycle. Other substituents, such as nitro or chloro groups, are electron-withdrawing and can significantly alter the final product's characteristics.
Below is a summary of quantitative data for the synthesis of metallophthalocyanines from various precursors. It is important to note that direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature. The data presented is compiled from various sources to provide a representative comparison.
| Precursor | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalonitrile | Zinc Acetate | DMF | 150 | 4 | 69-77 | [4] |
| 4-tert-Butylphthalonitrile | Zinc Acetate | Anisole/Glycerol | 175 | 3 | ~70 (estimated) | [2] |
| 4-Nitrophthalonitrile | Zinc Chloride | 1-Pentanol | 150 | 15 | 72 | [5] |
| This compound (estimated) | Zinc Acetate | DMAE | ~150 | ~18 | ~60-70 | Estimated based on similar substituted phthalonitriles |
| Phthalic Anhydride | Copper(I) Chloride | (Microwave) | 250 | 0.17 | 83 | [6] |
| 3-Nitrophthalic Anhydride | Cobalt Salt | Nitrobenzene | 185 | 4 | 98 | [5] |
Impact of Precursors on Phthalocyanine Properties
The choice of precursor directly impacts the performance characteristics of the synthesized phthalocyanine.
-
Solubility: Unsubstituted phthalocyanines are notoriously insoluble in common organic solvents.[7] The introduction of bulky substituents, such as tert-butyl or long alkyl chains, significantly enhances solubility by disrupting intermolecular π-π stacking.[3][8] Methyl groups, while less bulky, can also improve solubility compared to the unsubstituted parent compound.
-
Thermal Stability: The inherent thermal stability of the phthalocyanine macrocycle is high.[2] The introduction of electron-withdrawing groups, such as halogens, can further enhance this stability.
-
Electronic Properties: Substituents on the phthalocyanine periphery modulate the electronic properties of the macrocycle. Electron-donating groups, like methyl, can shift the Q-band absorption to longer wavelengths (a bathochromic shift).[9] Conversely, electron-withdrawing groups typically cause a shift to shorter wavelengths (a hypsochromic shift). These shifts are crucial for tuning the material for specific optical applications.[3][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of high-performance phthalocyanines. Below are representative protocols for the synthesis of metallophthalocyanines from a substituted phthalonitrile and from phthalic anhydride.
Protocol 1: Synthesis of a Zinc(II) Phthalocyanine from a Substituted Phthalonitrile
This protocol is a general method for the synthesis of a tetra-substituted zinc phthalocyanine from a phthalonitrile precursor, such as this compound.
Materials:
-
Substituted Phthalonitrile (e.g., this compound) (4.0 mmol)
-
Anhydrous Zinc Acetate (1.0 mmol)
-
Dimethylaminoethanol (DMAE) (10 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~2-3 drops)
Procedure:
-
In a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the substituted phthalonitrile and anhydrous zinc acetate.
-
Add DMAE to the flask and stir the mixture to dissolve the solids.
-
Add a catalytic amount of DBU to the reaction mixture.
-
Heat the mixture to reflux (approximately 135-145°C) under a nitrogen atmosphere.
-
Maintain the reaction at reflux for 18-24 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by adding methanol (50 mL).
-
Collect the precipitate by filtration and wash sequentially with hot water, methanol, and acetone to remove unreacted starting materials and byproducts.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Copper(II) Phthalocyanine from Phthalic Anhydride and Urea (Microwave-Assisted)
This protocol describes a rapid, high-yield synthesis of copper phthalocyanine using a microwave reactor.
Materials:
-
Phthalic Anhydride (18.0 mmol)
-
Urea (92.0 mmol)
-
Copper(I) Chloride (5.0 mmol)
-
Ammonium Heptamolybdate (catalyst, 0.061 mmol)
-
Water (2 drops)
Procedure:
-
In a 100 mL two-neck flask suitable for microwave synthesis, combine phthalic anhydride, urea, copper(I) chloride, and ammonium heptamolybdate.
-
Add two drops of water to the mixture.
-
Place the flask in a microwave reactor and irradiate at 1000 W for 10 minutes, with a temperature limit of 250°C. The mixture will melt and then solidify into a porous violet mass.
-
Cool the reaction flask to room temperature.
-
Add 50 mL of water and 5 mL of concentrated hydrochloric acid to the solid product in the flask.
-
Heat the mixture in the microwave reactor at 800 W to 102°C for 10 minutes with stirring to remove unreacted starting materials.
-
Cool the mixture and filter the solid product. Wash the solid with 50 mL of water and then with a small amount of ethanol.
-
For further purification, suspend the crude product in 50 mL of ethanol and heat in the microwave reactor at 500 W to 80°C for 10 minutes with stirring.
-
Cool the suspension to 50°C, filter the product, wash with 20 mL of ethanol, and dry under reduced pressure.[6]
Visualizing the Synthesis and Logic
To better illustrate the synthetic pathways and the decision-making process in precursor selection, the following diagrams are provided.
Caption: Workflow for phthalocyanine synthesis from a substituted phthalonitrile precursor.
Caption: Workflow for phthalocyanine synthesis from a phthalic anhydride precursor.
Caption: Logical relationship between precursor choice and phthalocyanine properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. CN105131001A - Synthetic method of unsubstituted zinc phthalocyanine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses and Functional Properties of Phthalocyanines [mdpi.com]
Spectroscopic comparison of 2-Methylterephthalonitrile and its isomers
A Spectroscopic Comparison of 2-Methylterephthalonitrile and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is paramount. Compounds sharing the same molecular formula (C₉H₆N₂) but differing in the substitution pattern on the aromatic ring can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound (2,5-dicyanotoluene) and its five constitutional isomers, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct electronic environments and molecular symmetries of each isomer result in unique spectral fingerprints, enabling their precise differentiation.
Spectroscopic Data Comparison
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the six dicyanotoluene isomers are summarized below. This data was sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3]
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Isomer | δ 2.6-2.8 (s, 3H) | δ 7.5-8.0 (m, Ar-H) |
| This compound | 2,5-Dicyanotoluene | 2.62 ppm | 7.69 (d, 1H), 7.77 (dd, 1H), 7.90 (d, 1H) |
| 3-Methylphthalonitrile | 2,3-Dicyanotoluene | 2.63 ppm | 7.51 (d, 1H), 7.64 (t, 1H), 7.73 (d, 1H) |
| 4-Methylphthalonitrile | 3,4-Dicyanotoluene | 2.57 ppm | 7.55 (s, 1H), 7.60 (d, 1H), 7.78 (d, 1H) |
| 2,4-Dicyanotoluene | 2,4-Dicyanotoluene | 2.68 ppm | 7.78 (d, 1H), 7.92 (dd, 1H), 8.01 (d, 1H) |
| 2-Methylisophthalonitrile | 2,6-Dicyanotoluene | 2.80 ppm | 7.68 (t, 1H), 7.84 (d, 2H) |
| 5-Methylisophthalonitrile | 3,5-Dicyanotoluene | 2.65 ppm | 7.71 (s, 1H), 7.84 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Isomer | δ (CH₃) | δ (Ar-C) | δ (Ar-C-CN) | δ (CN) |
| This compound | 2,5-Dicyanotoluene | 20.3 | 133.1, 133.7, 135.0, 142.9 | 112.9, 116.3 | 116.8, 117.7 |
| 3-Methylphthalonitrile | 2,3-Dicyanotoluene | 20.0 | 130.0, 133.5, 134.1, 143.9 | 114.7, 115.5 | 116.3, 116.6 |
| 4-Methylphthalonitrile | 3,4-Dicyanotoluene | 21.6 | 129.6, 133.9, 134.4, 147.2 | 113.8, 116.3 | 116.1, 116.8 |
| 2,4-Dicyanotoluene | 2,4-Dicyanotoluene | 20.6 | 133.5, 136.2, 136.8, 139.7 | 114.8, 116.0 | 115.7, 116.9 |
| 2-Methylisophthalonitrile | 2,6-Dicyanotoluene | 21.6 | 132.0 (2C), 135.1, 142.2 | 113.7 (2C) | 117.0 (2C) |
| 5-Methylisophthalonitrile | 3,5-Dicyanotoluene | 21.1 | 135.3, 137.9 (2C), 142.0 | 113.1 (2C) | 116.6 (2C) |
Table 3: Key Infrared (IR) Absorption Bands (Liquid Film)
| Compound | Isomer | ν (C≡N) cm⁻¹ | ν (C-H, aromatic) cm⁻¹ | ν (C-H, methyl) cm⁻¹ | γ (C-H, oop) cm⁻¹ |
| This compound | 2,5-Dicyanotoluene | 2232 | 3040-3100 | 2870-2960 | 839, 895 |
| 3-Methylphthalonitrile | 2,3-Dicyanotoluene | 2228 | 3040-3100 | 2870-2960 | 775 |
| 4-Methylphthalonitrile | 3,4-Dicyanotoluene | 2228 | 3040-3100 | 2870-2960 | 827, 885 |
| 2,4-Dicyanotoluene | 2,4-Dicyanotoluene | 2236 | 3040-3100 | 2870-2960 | 845, 903 |
| 2-Methylisophthalonitrile | 2,6-Dicyanotoluene | 2230 | 3040-3100 | 2870-2960 | 808 |
| 5-Methylisophthalonitrile | 3,5-Dicyanotoluene | 2236 | 3040-3100 | 2870-2960 | 887 |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| This compound | 2,5-Dicyanotoluene | 142 | 142 | 141, 115 |
| 3-Methylphthalonitrile | 2,3-Dicyanotoluene | 142 | 142 | 141, 115 |
| 4-Methylphthalonitrile | 3,4-Dicyanotoluene | 142 | 142 | 141, 115 |
| 2,4-Dicyanotoluene | 2,4-Dicyanotoluene | 142 | 142 | 141, 115 |
| 2-Methylisophthalonitrile | 2,6-Dicyanotoluene | 142 | 142 | 141, 115, 89 |
| 5-Methylisophthalonitrile | 3,5-Dicyanotoluene | 142 | 142 | 141, 115 |
Note: While EI mass spectra show the same molecular ion and similar primary fragmentation (loss of H•), differentiation relies on subtle differences in fragment ion intensities or requires advanced techniques not detailed here.
Experimental Protocols
Standard protocols for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of the dicyanotoluene isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 16 ppm.
-
Number of Scans : 16-32, depending on concentration.
-
Relaxation Delay : 1.0 s.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard single-pulse with proton broadband decoupling.
-
Spectral Width : 240 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.[5]
-
Relaxation Delay : 2.0 s.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residue in ¹³C.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[6] Alternatively, for liquid or low-melting solids, a spectrum can be obtained by placing a thin film of the neat substance between two salt (NaCl or KBr) plates. For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.[7]
-
Instrumentation : Use a standard FTIR spectrometer.[8]
-
Acquisition :
-
Background Scan : Perform a background scan of the empty sample holder (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.[9]
-
Sample Scan : Place the prepared sample in the beam path and acquire the spectrum.
-
Parameters : Scan over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8]
-
-
Data Processing : The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution (~10-100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
-
Instrumentation : Use a GC system equipped with a capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer with an electron ionization (EI) source.[11]
-
GC Method :
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[11]
-
Injection Volume : 1 µL with an appropriate split ratio (e.g., 20:1).
-
-
MS Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230 °C.[11]
-
-
Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing the dicyanotoluene isomers using the described spectroscopic techniques.
Caption: Analytical workflow for distinguishing dicyanotoluene isomers using spectroscopic methods.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dichlorotoluene(95-73-8) 1H NMR [m.chemicalbook.com]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Diaminotoluene(823-40-5) 13C NMR spectrum [chemicalbook.com]
- 9. Benzene, 2,4-diisocyanato-1-methyl- [webbook.nist.gov]
- 10. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
Benchmarking Thermal Stability: A Comparative Guide for Polymers Derived from 2-Methylterephthalonitrile
For researchers, scientists, and drug development professionals engaged in the creation of advanced materials, the thermal stability of a polymer is a critical performance metric. This guide provides a comparative benchmark of the anticipated thermal properties of polymers derived from 2-Methylterephthalonitrile against established high-performance polymers. Due to the limited availability of direct experimental data for polymers synthesized from this compound in publicly accessible literature, this comparison utilizes data from structurally similar polymers derived from terephthalonitrile and other aromatic precursors. The analysis is supplemented by a discussion on the expected influence of the methyl substituent on thermal stability.
The primary methods for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the decomposition temperature (Td), typically reported as the temperature at which 5% or 10% weight loss occurs, and the char yield, which is the percentage of material remaining at a high temperature. DSC is used to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Comparative Thermal Stability Data
The following table summarizes the thermal properties of selected high-performance polymers that can serve as benchmarks for evaluating polymers derived from this compound.
| Polymer Class | Specific Polymer/Monomers | Td (5% weight loss, °C) | Tg (°C) | Char Yield (%) @ 800°C |
| Polyimide | Kapton® (PMDA/ODA) | ~550-600 | ~360-410 | ~58-62 |
| Polyimide | 6FDA/ODA | ~537 | ~310 | >57 |
| Polyamide | Poly(p-phenylene terephthalamide) (Kevlar®) | ~500-600 | ~375 | ~50-60 |
| Phthalonitrile Resin | Resorcinol-based Phthalonitrile | >500 | >400 | ~70-80 |
| Phthalonitrile Resin | 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | >470 | >400 | >75 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Absolute values can vary based on specific experimental conditions.
Expected Influence of the 2-Methyl Substituent
The introduction of a methyl group onto the terephthalonitrile monomer is expected to influence the thermal properties of the resulting polymers in several ways:
-
Increased Solubility and Processability: The methyl group can disrupt the close packing of polymer chains, potentially leading to increased solubility in organic solvents and lower melt viscosity, which would be advantageous for processing.[1]
-
Potential Impact on Thermal Stability: The presence of a methyl group, an electron-donating group, might slightly decrease the oxidative stability of the polymer compared to its unsubstituted counterpart. However, the bulky nature of the methyl group could also introduce steric hindrance, which may inhibit certain degradation pathways.[2] The overall effect on the decomposition temperature would depend on the interplay of these factors.
-
Effect on Glass Transition Temperature (Tg): The methyl group is likely to increase the free volume within the polymer structure, which could lead to a decrease in the glass transition temperature compared to the non-methylated analogue.
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate and reproducible assessment of polymer thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and char yield of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is placed in a tared TGA pan (typically platinum or alumina).
-
Instrument Setup: The sample is placed in the TGA furnace. The furnace is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to remove oxygen.
-
Thermal Program: The sample is heated from ambient temperature to 800-1000°C at a constant heating rate, typically 10°C/min.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is calculated as the percentage of the initial mass remaining at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg at a rate of 20°C/min under a nitrogen atmosphere to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled to a temperature below its expected Tg at a rate of 20°C/min.
-
Second Heating Scan: The sample is heated again through the transition region at a rate of 10°C/min.
-
-
Data Analysis: The heat flow as a function of temperature is recorded for the second heating scan. The Tg is determined as the midpoint of the step change in the heat flow curve.
Visualizations
Benchmarking Workflow
Caption: Workflow for benchmarking the thermal stability of new polymers.
References
Comparative Analysis of the Coordinating Properties of 2-Methylterephthalonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordinating properties of 2-Methylterephthalonitrile and its isomers, phthalonitrile and terephthalonitrile. The information is intended to assist researchers in understanding the potential applications of these dinitrile ligands in the synthesis of coordination compounds, which are relevant in various fields, including the development of novel therapeutic agents and functional materials.
Introduction to Dinitrile Ligands
Dinitrile ligands, particularly derivatives of benzene, offer versatile coordination behavior due to the presence of two nitrile groups. The relative positioning of these groups (ortho, meta, or para) significantly influences their ability to form mononuclear complexes, coordination polymers, or act as bridging ligands. The introduction of substituents, such as a methyl group in this compound, can further modify the electronic and steric properties of the ligand, impacting the structure and stability of the resulting metal complexes.
Comparative Data on Coordinating Properties
While specific experimental data on the coordination complexes of this compound is limited in the current literature, a comparative analysis can be drawn from studies on the closely related isomers: phthalonitrile (1,2-dicyanobenzene) and terephthalonitrile (1,4-dicyanobenzene).
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial tools for characterizing the coordination of dinitrile ligands. The change in the vibrational frequency of the C≡N bond in IR spectra and the chemical shifts of the aromatic protons and carbons in NMR spectra provide insights into the metal-ligand interaction.
| Ligand | Metal/Complex | ν(C≡N) (cm⁻¹) | Δν(C≡N) (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Phthalonitrile | Free Ligand | 2232 | - | 7.62-7.19 (m) | 115.2, 115.5, 116.4, 126.5, 128.8, 129.3, 133.3 | [1] |
| Terephthalonitrile | Free Ligand | ~2230 | - | - | - | Inferred |
| 4-(phenylthio)phthalonitrile | Free Ligand | - | - | - | - | [2] |
Structural Data
X-ray crystallography provides definitive information on the coordination mode, bond lengths, and bond angles within a metal complex. For dinitrile ligands, common coordination modes include monodentate coordination of one nitrile group, bidentate chelation (more common with phthalonitrile), and bridging between two metal centers.
| Ligand | Metal Ion | Coordination Mode | M-N Bond Length (Å) | N≡C Bond Length (Å) | Crystal System | Reference |
| Phthalonitrile Derivative | Zn(II) | Monodentate | - | - | - | [1] |
Note: Specific crystallographic data for simple coordination complexes of this compound, terephthalonitrile, and phthalonitrile are limited. Much of the literature focuses on the formation of phthalocyanines from phthalonitrile precursors.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of metal complexes with dinitrile ligands, based on methods reported in the literature.
General Synthesis of a Diamagnetic Zn(II) Complex with a Dinitrile Ligand
Materials:
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Dinitrile ligand (e.g., this compound, Phthalonitrile, or Terephthalonitrile)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the dinitrile ligand (1 mmol) in 10 mL of chloroform.
-
In a separate flask, dissolve zinc(II) acetate dihydrate (0.5 mmol) in 10 mL of methanol.
-
Slowly add the zinc acetate solution to the ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid product from a suitable solvent system (e.g., chloroform/hexane) to obtain pure crystals of the complex.
-
Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.
Visualizing Coordination and Experimental Workflow
Coordination Isomerism in Dicyanobenzene Ligands
The positional isomers of dicyanobenzene (ortho, meta, and para) lead to different coordination behaviors. Phthalonitrile (ortho) can act as a chelating ligand, while terephthalonitrile (para) is well-suited to act as a bridging ligand, forming coordination polymers.
Caption: Positional isomers of dicyanobenzene ligands.
General Experimental Workflow for Complex Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes with dinitrile ligands.
Caption: A generalized workflow for synthesizing and characterizing dinitrile-metal complexes.
Discussion and Future Outlook
The coordinating properties of this compound are anticipated to be influenced by the steric hindrance of the methyl group adjacent to one of the nitrile functionalities. This may favor monodentate coordination or lead to the formation of coordination polymers with specific steric constraints. Compared to the unsubstituted terephthalonitrile, the methyl group may also slightly alter the electronic properties of the aromatic ring, potentially influencing the strength of the metal-ligand bond.
Further experimental investigation is required to fully elucidate the coordination chemistry of this compound. The synthesis and characterization of a series of its metal complexes, particularly with diamagnetic metals for NMR studies and various transition metals to explore different coordination geometries, would provide valuable data for a more comprehensive comparative analysis. Such studies would contribute to a deeper understanding of how subtle modifications to ligand structure can be used to tune the properties of coordination compounds for targeted applications.
References
A Predictive Guide to Validating Experimental Results of 2-Methylterephthalonitrile Reactions with Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for studying the reactivity of 2-Methylterephthalonitrile. Due to a lack of specific published experimental data for this compound, this document outlines predicted reaction pathways based on the established chemistry of the nitrile functional group. It further details how theoretical modeling can be employed to predict and validate these potential experimental outcomes.
Predicted Reaction Pathways
This compound possesses two nitrile functional groups, which are susceptible to nucleophilic attack and reduction. The primary predicted reactions are hydrolysis to a dicarboxylic acid and reduction to a diamine.
1. Hydrolysis to 2-Methylterephthalic Acid
The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.[1][2] This reaction is a fundamental transformation for converting nitriles into valuable carboxylic acid derivatives.
2. Reduction to 2,5-Bis(aminomethyl)toluene
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4] This reaction provides a direct route to primary amines, which are important building blocks in medicinal chemistry. The reduction of the related compound, 2,5-dinitrotoluene, to 2,5-diaminotoluene suggests the feasibility of reducing the nitrile groups in a similar fashion.[5]
Data Presentation: Predicted Experimental Outcomes vs. Theoretical Predictions
The following tables summarize the predicted outcomes for the hydrolysis and reduction of this compound, providing a basis for comparison with theoretical models.
Table 1: Predicted Hydrolysis of this compound
| Parameter | Predicted Experimental Outcome | Theoretical Prediction (Example) |
| Product | 2-Methylterephthalic Acid | Optimized geometry of the product molecule |
| Reagents | H₂SO₄/H₂O or NaOH/H₂O | N/A |
| Reaction Conditions | Reflux | N/A |
| Predicted Yield | > 90% (based on analogous reactions) | Reaction energy profile (ΔG) |
| Key Spectroscopic Data | IR: C=O stretch (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹); ¹H NMR | Calculated vibrational frequencies and NMR chemical shifts |
Table 2: Predicted Reduction of this compound
| Parameter | Predicted Experimental Outcome | Theoretical Prediction (Example) |
| Product | 2,5-Bis(aminomethyl)toluene | Optimized geometry of the product molecule |
| Reagents | LiAlH₄ in dry ether, followed by aqueous workup | N/A |
| Reaction Conditions | 0 °C to room temperature | N/A |
| Predicted Yield | > 80% (based on analogous reactions) | Reaction energy profile (ΔG) |
| Key Spectroscopic Data | IR: N-H stretch (~3300-3400 cm⁻¹); ¹H NMR | Calculated vibrational frequencies and NMR chemical shifts |
Experimental Protocols
The following are detailed, hypothetical methodologies for the key predicted reactions of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Slowly add a 50% aqueous solution of sulfuric acid (H₂SO₄) (excess).
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it over crushed ice. The solid product, 2-Methylterephthalic Acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Characterization: Characterize the product using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Protocol 2: Reduction of this compound with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 4.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with diethyl ether. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2,5-Bis(aminomethyl)toluene.
-
Purification and Characterization: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure. Characterize the purified product by IR, NMR, and MS.
Theoretical Modeling and Validation Workflow
Theoretical models, particularly those based on Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms, energetics, and spectroscopic properties of the predicted reactions.
Caption: Workflow for validating experimental results with theoretical models.
This workflow illustrates the iterative process of comparing experimental data with theoretical predictions. Discrepancies between the two can lead to refinement of the theoretical models and suggest new experiments to further probe the reaction mechanisms. By employing this integrated approach, a deeper understanding of the reactivity of this compound can be achieved, which is crucial for its potential applications in drug development and materials science.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylterephthalonitrile Characterization
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates like 2-Methylterephthalonitrile is critical for ensuring final product quality and regulatory compliance. The cross-validation of analytical methods is a fundamental process to demonstrate the consistency and reliability of data obtained from different analytical techniques. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and purity analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities in this compound.
Cross-validation ensures that different analytical methods yield comparable results for the same sample, which is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one. This document outlines detailed experimental protocols and summarizes quantitative performance data to facilitate a clear comparison between these two powerful and complementary techniques.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the analyte and its potential impurities. Below is a summary of the performance characteristics for the HPLC-UV and GC-MS methods described in this guide.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Parameter | HPLC-UV Method (Assay and Purity) | GC-MS Method (Impurity Profiling) |
| Linearity (R²) | > 0.999 for this compound | > 0.995 for target impurities |
| Range | 50% - 150% of nominal concentration | Reporting Threshold - 120% of specification limit |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% |
| Limit of Detection (LOD) | 0.01% of nominal concentration | 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.03% of nominal concentration | 1.5 ppm |
| Specificity | Selective for this compound and known impurities | Selective for volatile and semi-volatile impurities |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
HPLC-UV Method for Assay and Purity of this compound
This method is suitable for the quantification of this compound (assay) and for determining its purity by separating it from non-volatile process-related impurities and degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 30% B
-
20 min: 70% B
-
25 min: 70% B
-
25.1 min: 30% B
-
30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 240 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution: Accurately weigh about 25 mg of this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Spiked Sample (for Accuracy): Prepare sample solutions spiked with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
GC-MS Method for Impurity Profiling of this compound
This method is designed for the detection and quantification of volatile organic impurities, such as residual solvents or volatile by-products from the synthesis of this compound.
1. Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35 - 450 amu
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution containing known impurities (e.g., toluene, xylene, and other potential synthesis by-products) at a concentration of approximately 100 µg/mL in a suitable solvent (e.g., methanol). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation and analysis of this compound.
A Comparative Analysis of the Reactivity of 2-Methylterephthalonitrile and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity among structural analogues is paramount for designing efficient synthetic routes and developing novel molecular entities. This guide provides a comparative study of the reactivity of 2-Methylterephthalonitrile, focusing on key transformations such as reduction and hydrolysis, and contrasts its behavior with that of its close analogues, terephthalonitrile and phthalonitrile. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound, a disubstituted aromatic nitrile, exhibits distinct reactivity patterns in common organic transformations compared to its non-methylated and isomeric counterparts. The presence of a methyl group on the benzene ring introduces electronic and steric effects that influence the susceptibility of the nitrile groups to nucleophilic attack and reduction. This guide summarizes the available quantitative data on the reduction and hydrolysis of these compounds, providing a framework for predicting their chemical behavior and optimizing reaction conditions.
Comparative Reactivity Data
The following tables summarize the key reactivity data for this compound and its analogues in reduction and hydrolysis reactions.
Table 1: Comparative Yields in the Reduction of Dicyanobenzenes
| Compound | Reducing Agent | Product | Yield (%) | Reference |
| This compound | LiAlH₄ | 2,5-Bis(aminomethyl)toluene | High (Qualitative) | [1] |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | 2,5-Bis(aminomethyl)toluene | Moderate to High (Qualitative) | General Knowledge | |
| Terephthalonitrile | Catalytic Hydrogenation (e.g., Rh/Al₂O₃) | p-Xylylenediamine | >95 | Patent Data |
| Phthalonitrile | Catalytic Hydrogenation (e.g., Rh/Al₂O₃) | o-Xylylenediamine | >95 | Patent Data |
Table 2: Comparative Reactivity in Hydrolysis
| Compound | Condition | Product | Reaction Rate/Observations | Reference |
| This compound | Acidic/Basic | 2-Methylterephthalic acid | Data not available | N/A |
| Terephthalonitrile | Basic | Terephthalic acid | Hydrolyzes under basic conditions | General Knowledge |
| Phthalonitrile | Basic | Phthalamide, Phthalic acid | Hydrolyzes, can form intermediate phthalamide | General Knowledge |
| Substituted Benzonitriles | General | Carboxylic Acids | Steric hindrance from ortho substituents can decrease hydrolysis rates. | [2] |
Note: Specific kinetic data for the hydrolysis of this compound is not available. The reactivity is inferred from general principles of steric and electronic effects on the hydrolysis of substituted benzonitriles.
Discussion of Reactivity
Reduction of Nitrile Groups
The reduction of aromatic nitriles to their corresponding amines is a fundamental transformation in organic synthesis. Both this compound and its analogues, terephthalonitrile and phthalonitrile, can be effectively reduced.
-
Catalytic Hydrogenation: This is a widely used industrial method. While specific comparative kinetic data is scarce, it is known that high yields of the corresponding diamines can be achieved for terephthalonitrile and phthalonitrile using catalysts like rhodium on alumina. It is expected that this compound would also be readily reduced under similar conditions, although the methyl group might introduce subtle steric effects influencing the rate.
-
Chemical Reduction with Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[1] While quantitative yields for this compound are not specified, LiAlH₄ is generally very effective for this transformation. The methyl group is unlikely to significantly hinder the reduction of the nitrile groups by this potent reagent.
The primary product of the reduction of this compound is 2,5-bis(aminomethyl)toluene, a valuable building block in polymer and materials science.
Hydrolysis of Nitrile Groups
The hydrolysis of nitriles to carboxylic acids is another important reaction, typically carried out under acidic or basic conditions. The reactivity of dicyanobenzenes in hydrolysis is influenced by both the electronic nature of the aromatic ring and steric factors.
The methyl group in this compound is an electron-donating group, which would slightly deactivate the aromatic ring towards nucleophilic attack by hydroxide ions compared to the unsubstituted terephthalonitrile. However, a more significant factor is likely the steric hindrance provided by the methyl group adjacent to one of the nitrile groups. Ortho-substituents are known to decrease the rate of hydrolysis of benzonitriles.[2] Therefore, it can be predicted that the hydrolysis of the nitrile group at the 2-position of this compound would be slower than the hydrolysis of the nitrile group at the 5-position, and likely slower than the hydrolysis of terephthalonitrile under the same conditions.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Dicyanobenzenes
Materials:
-
Dicyanobenzene substrate (e.g., this compound)
-
Solvent (e.g., Tetrahydrofuran, Ethanol)
-
Catalyst (e.g., 5% Pd/C, Raney Ni, or Rh/Al₂O₃)
-
Hydrogen gas
Procedure:
-
The dicyanobenzene substrate is dissolved in a suitable solvent in a high-pressure reactor.
-
The catalyst is added to the solution. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being filled with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred and heated to the desired temperature.
-
The progress of the reaction is monitored by techniques such as TLC, GC, or HPLC.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or distillation.
General Protocol for Hydrolysis of Dicyanobenzenes
Materials:
-
Dicyanobenzene substrate
-
Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)
-
Solvent (if necessary, e.g., ethanol, to aid solubility)
Procedure:
-
The dicyanobenzene is suspended or dissolved in an aqueous acidic or basic solution.
-
The mixture is heated under reflux for a specified period.
-
The reaction progress is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled.
-
For basic hydrolysis, the solution is acidified to precipitate the dicarboxylic acid. For acidic hydrolysis, the product may precipitate upon cooling.
-
The solid product is collected by filtration, washed with water, and dried.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Reduction pathways of dicyanobenzenes.
Caption: Hydrolysis pathways of dicyanobenzenes.
Conclusion
References
Safety Operating Guide
Proper Disposal of 2-Methylterephthalonitrile: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Methylterephthalonitrile.
This document provides a comprehensive overview of the necessary precautions and procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is critical due to the chemical's hazardous properties.
I. Understanding the Hazards
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment and within a well-ventilated area to minimize exposure risks.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the following personal protective equipment:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. In case of potential for significant exposure, consider flame retardant antistatic protective clothing.[2][3] |
| Respiratory Protection | If working in an area with insufficient ventilation or where dust or vapors may be generated, use a NIOSH-approved respirator. |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that complies with all federal, state, and local regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Collection:
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), must be considered hazardous waste.
-
Collect this waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Avoid mixing this compound waste with other waste streams to prevent unforeseen chemical reactions.
-
-
Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.
-
IV. Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to prevent the spread of contamination and minimize exposure.
-
Evacuate and Ventilate:
-
Immediately evacuate the affected area and ensure it is well-ventilated.
-
-
Control the Spill:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
-
Collect and Dispose:
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
-
-
Decontamination of Labware:
-
All labware that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. It is the responsibility of the user to ensure compliance with all applicable regulations.
References
Essential Safety and Logistics for Handling 2-Methylterephthalonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methylterephthalonitrile could be located. The following guidance is based on the safety data for the closely related compound, Terephthalonitrile, and general best practices for handling hazardous solid nitrile compounds. It is imperative to consult with a certified safety professional before commencing any work with this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes.[1][3][5] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[6] For prolonged handling or direct contact, heavier-duty gloves should be considered. Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is easily removable should be worn at all times.[5] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a splash hazard.[5] | |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.[3] |
Hazard Data Summary (Surrogate: Terephthalonitrile)
The following table summarizes the known hazards of Terephthalonitrile, which should be considered indicative of the potential hazards of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[7][8] | Wash hands and face thoroughly after handling.[7] Wear protective gloves. If skin irritation occurs, seek medical advice.[7] |
| Eye Irritation | Causes serious eye irritation.[7][8][9] | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[7] If eye irritation persists, seek medical attention.[7] |
| Respiratory Irritation | May cause respiratory irritation.[8][9] | Avoid breathing dust.[8] Use only in a well-ventilated area.[8] |
| Acute Toxicity (Oral) | Toxic if swallowed.[9] | Do not eat, drink, or smoke when using this product.[9] If swallowed, immediately call a poison center or doctor.[9] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[9] | Wear protective clothing.[9] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[9] | Use only outdoors or in a well-ventilated area.[9] |
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Keep the container tightly closed.[7]
2. Weighing and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Avoid the formation of dust during handling.[8]
3. Experimental Use:
-
When adding the compound to a reaction vessel, do so slowly to prevent splashing or aerosol generation.
-
Ensure all manipulations are performed within the fume hood.
-
Keep all containers closed when not in use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Solid Waste Disposal:
-
Contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a designated, labeled, and sealed hazardous waste container.
-
Unused or expired this compound should be disposed of in its original container or a compatible, labeled waste container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container.
-
Do not dispose of any liquid waste containing this compound down the drain.
4. Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the empty container can be disposed of according to institutional guidelines.
5. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
